molecular formula C13H13F3O B1612133 4-(4-(Trifluoromethyl)phenyl)cyclohexanone CAS No. 40503-94-4

4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Cat. No.: B1612133
CAS No.: 40503-94-4
M. Wt: 242.24 g/mol
InChI Key: RDPBFQBYWVHSME-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a useful research compound. Its molecular formula is C13H13F3O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPBFQBYWVHSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593392
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40503-94-4
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40503-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine is a proven tactic for optimizing pharmacokinetic and physicochemical properties. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a highly versatile, sp³-rich bifunctional building block. It marries the metabolic resilience and lipophilicity of a trifluoromethylated arene with the conformational flexibility and synthetic utility of a cyclic ketone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and field-proven, self-validating protocols for its derivatization.

Molecular Architecture and Physicochemical Properties

The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone stems from its precise molecular architecture. The molecule avoids the "flatland" of purely aromatic compounds by utilizing a cyclohexanone core, allowing for the three-dimensional vector projection of subsequent functional groups.

Below is a consolidated table of its fundamental physicochemical properties, validated against [1] and chemical registries[2]:

PropertyValueStructural Implication
IUPAC Name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-oneStandardized nomenclature.
CAS Number 40503-94-4[3]Primary registry identifier.
Molecular Formula C₁₃H₁₃F₃OIndicates a high degree of saturation.
Molecular Weight 242.24 g/mol [2]Low MW, leaving ample room for derivatization within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 17.1 ŲHighly lipophilic; excellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 0 / 4The ketone oxygen and three fluorines act as potential H-bond acceptors.
Calculated LogP (XLogP3) ~3.5Strong lipophilicity driven by the -CF₃ group.

Mechanistic Impact of the Trifluoromethyl Motif

The inclusion of the trifluoromethyl (-CF₃) group is not arbitrary; it is a calculated design choice rooted in the foundational principles of medicinal chemistry[4]. Understanding the causality behind this motif is critical for downstream application design.

  • Metabolic Shielding via Electron Withdrawal: The -CF₃ group exerts a profound electron-withdrawing inductive (-I) effect. By depleting electron density from the adjacent phenyl ring, it renders the arene highly resistant to electrophilic oxidation by Cytochrome P450 (CYP450) enzymes in the liver[5].

  • Conformational Anchoring: The 4-(trifluoromethyl)phenyl moiety is sterically demanding. Due to its large A-value, it overwhelmingly prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions. This effectively "locks" the cyclohexanone ring into a single, predictable chair conformation. This causality is vital: it ensures that subsequent nucleophilic attacks on the ketone occur with high stereoselectivity.

  • Lipophilic Enhancement: The carbon-fluorine bond is highly polarized yet non-polarizable, increasing the overall lipophilicity of the molecule without adding excessive molecular weight, thereby driving passive diffusion across lipid bilayers.

G A Lead Compound (High CYP450 Liability) B Trifluoromethyl Substitution A->B C Electron Withdrawal & Steric Shielding B->C D Enhanced Metabolic Stability & BBB Penetration C->D

Fig 1: Pharmacokinetic optimization via trifluoromethyl substitution.

Synthetic Workflows: Stereoselective Reductive Amination

As a cyclic ketone, the most powerful application of this building block is its conversion into functionalized amines via reductive amination. To maintain scientific integrity, the protocol below is designed as a self-validating system , ensuring that intermediate states are confirmed before proceeding, preventing the generation of off-target secondary alcohols.

Protocol: Synthesis of trans-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-amines

Rationale & Causality: We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild hydride donor. Unlike Sodium Borohydride (NaBH₄), STAB will not reduce the starting ketone at room temperature. It selectively reduces the more electrophilic iminium ion. Furthermore, because the bulky aryl group locks the ring, the hydride from STAB attacks the iminium carbon from the less hindered axial face, yielding the equatorial (trans) amine as the major thermodynamic product.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid (AcOH) to act as a mild Lewis acid catalyst. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Do not proceed blindly. Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the ketone mass (

    
    ) and the appearance of the iminium intermediate. If the ketone persists, the subsequent addition of STAB will yield an unwanted alcohol byproduct.
    
  • Selective Reduction: Once imine formation is validated, cool the reaction to 0 °C. Portion-wise, add 1.5 eq of STAB. The electron-withdrawing nature of the triacetoxy ligands tempers the borohydride's reactivity, ensuring exclusive reduction of the iminium species.

  • Quench and Workup: After 12 hours, quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and hydrolyze unreacted STAB. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    

G K 4-(4-CF3-phenyl)cyclohexanone + Primary Amine I Iminium Intermediate (via AcOH/DCE) K->I Imine Formation R Selective Reduction (STAB) I->R LC-MS Validation P Substituted Cyclohexylamine (Target Product) R->P Hydride Transfer (Axial Attack)

Fig 2: Reductive amination workflow with causality-driven reagent selection.

Analytical Validation and Quality Control

To guarantee the structural integrity of the synthesized derivatives, a dual-modal analytical approach is required. The presence of the -CF₃ group provides a unique advantage: it serves as an isolated, background-free internal marker for Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: LC-MS and ¹⁹F NMR Validation
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile (MeCN).

  • HPLC-MS Analysis: Inject 2 µL onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

    • Causality: The addition of 0.1% Formic Acid is critical; it protonates the newly formed basic amine, ensuring robust ionization and a strong

      
       signal in positive Electrospray Ionization (ESI+) mode.
      
  • ¹⁹F NMR Spectroscopy: Dissolve 10 mg of the product in CDCl₃. Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).

    • Causality: The trifluoromethyl group will present as a sharp, diagnostic singlet between -62.0 ppm and -63.0 ppm. Because there are no other fluorine atoms in typical biological or solvent backgrounds, this singlet acts as an absolute confirmation that the 4-(trifluoromethyl)phenyl moiety survived the reaction conditions intact.

G C Crude Product L LC-MS (ESI+) C->L N 19F NMR C->N M Mass Confirmation [M+H]+ L->M S Diagnostic Singlet (~ -62 ppm) N->S V Validated Compound M->V S->V

Fig 3: Self-validating analytical workflow combining LC-MS and 19F NMR.

References

  • Title: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: The Trifluoromethyl Group in Medicinal Chemistry Source: Journal of Medicinal and Pharmaceutical Chemistry (ACS Publications) URL: [Link]

Sources

Strategic Utilization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 40503-94-4) serves as a critical scaffold for introducing metabolic stability and lipophilicity into pharmaceutical candidates. The molecule combines two essential structural motifs: a trifluoromethyl (


) group , which modulates pKa and blocks metabolic oxidation at the para-position of the phenyl ring, and a cyclohexanone core , which provides a versatile electrophilic handle for further elaboration.

This technical guide outlines the physicochemical profile, robust synthetic methodologies, and downstream applications of this intermediate, designed for researchers requiring high-purity synthesis and functionalization protocols.

Physicochemical Characterization

Precise characterization is the bedrock of reproducible chemistry. The following data establishes the identity and physical parameters of the target compound.

Table 1: Physicochemical Profile
ParameterSpecificationNotes
IUPAC Name 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one
CAS Number 40503-94-4 Verified Identifier
Molecular Formula

Molecular Weight 242.24 g/mol Useful for stoichiometry
Physical State White to off-white crystalline solid
Melting Point 78–82 °CTypical range; purity dependent
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water
LogP (Predicted) ~3.2Moderate lipophilicity
H-Bond Donors/Acceptors 0 / 4(3 from F, 1 from O)

Synthetic Methodology: The Rhodium-Catalyzed Route

While traditional routes involving Grignard additions to protected ketals exist, they often suffer from harsh conditions and poor atom economy. The Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) is the superior method for synthesizing 4-arylcyclohexanones. It proceeds under mild conditions with high yield and excellent functional group tolerance.[1]

Reaction Mechanism & Causality

The reaction involves the 1,4-addition of an arylboronic acid to an


-unsaturated ketone (2-cyclohexen-1-one).
  • Transmetallation: The aryl group transfers from boron to the Rhodium(I) catalyst.

  • Carbometalation: The Aryl-Rh species adds across the double bond of the enone.

  • Hydrolysis: The resulting oxa-

    
    -allyl Rhodium species is hydrolyzed to release the product and regenerate the catalyst.
    
Detailed Experimental Protocol

Reagents:

  • 2-Cyclohexen-1-one (1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

  • 
     (1.5 mol%) or 
    
    
    
    / BINAP
  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Rhodium precatalyst and ligand (if using a phosphine system) in 1,4-dioxane. Stir for 15 minutes at room temperature to generate the active catalytic species.

  • Substrate Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv) followed by 2-cyclohexen-1-one (1.0 equiv).

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 3–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated

    
     followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Cyclohexen-1-one + 4-CF3-Ph-B(OH)2 Catalyst Catalyst Prep: [Rh(OH)(cod)]2 1,4-Dioxane/H2O Start->Catalyst Combine Reaction Reaction: 90°C, 3-6 Hours 1,4-Addition Catalyst->Reaction Heat Workup Workup: EtOAc Extraction Wash w/ NaHCO3 Reaction->Workup Complete Product Product: 4-(4-(Trifluoromethyl)phenyl) cyclohexanone Workup->Product Purify

Figure 1: Rhodium-catalyzed synthesis workflow for high-purity production.

Reactivity Profile & Downstream Applications

The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its orthogonal reactivity : the ketone functionality can be modified without affecting the stable trifluoromethyl-phenyl group.

Reductive Amination (Key Pathway)

This is the most common transformation in medicinal chemistry, converting the ketone into a primary, secondary, or tertiary amine.

  • Reagents: Amine (

    
    ), Reducing Agent (
    
    
    
    or
    
    
    ), Acid Catalyst (Acetic Acid).
  • Outcome: Formation of 4-substituted cyclohexylamines.[1]

  • Stereochemistry: Typically yields a mixture of cis and trans isomers. The trans isomer (thermodynamically favored) often predominates, but conditions can be tuned.

Grignard Addition

Addition of organometallics (e.g., MeMgBr) to the ketone yields tertiary alcohols.

  • Strategic Use: Introduces a polar "head" group to balance the lipophilic "tail" of the

    
    -phenyl group.
    
Reactivity Map

ReactivityMap Core 4-(4-(Trifluoromethyl)phenyl) cyclohexanone RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin N-Alkylation Grignard Grignard Addition (R-MgBr) Core->Grignard Nucleophilic Addn Reduction Reduction (NaBH4) Core->Reduction Hydride Transfer Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Olefinations Amine Cyclohexylamines (CNS Active Scaffolds) RedAmin->Amine Alcohol Tertiary Alcohols (Polar Modulators) Grignard->Alcohol SecAlcohol Cyclohexanols (cis/trans mixture) Reduction->SecAlcohol Alkene Exocyclic Alkenes Wittig->Alkene

Figure 2: Divergent synthesis pathways from the core intermediate.

Strategic Application in Drug Design

The Trifluoromethyl (


)  group is a "privileged structure" in medicinal chemistry.
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Placing a 
    
    
    
    group at the para-position of the phenyl ring blocks P450-mediated metabolic oxidation at this susceptible site, significantly increasing the half-life (
    
    
    ) of the drug candidate.
  • Lipophilicity: The

    
     group increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs derived from cyclohexylamines.
    
  • Bioisosterism: The

    
     group is often used as a bioisostere for a chlorine atom or an isopropyl group, offering similar steric bulk but with different electronic properties (strong electron withdrawal).
    

Safety & Handling

  • Hazards: Treat as a standard organic ketone. May cause skin and eye irritation. The trifluoromethyl group is stable and does not typically release fluoride under standard conditions.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777491, 4-(Trifluoromethyl)cyclohexanone. (Note: Structural analog reference for physical properties). Retrieved from [Link]

  • Hayashi, T., et al. (2002).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews.
  • Common Organic Chemistry (2025). Reductive Amination Conditions and Protocols. Retrieved from [Link]

  • U.S. National Library of Medicine.CAS Registry Number 40503-94-4. Verified via CAS Common Chemistry.

Sources

solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone, a key building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers a robust framework for solubility determination. We will delve into the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating experimental workflow for generating precise thermodynamic solubility data. The methodologies described herein are designed to ensure scientific rigor, accuracy, and reproducibility, empowering scientists in drug discovery and development.

Introduction

The prediction and experimental determination of a compound's solubility are critical activities in various scientific fields, including pharmaceuticals, agrochemicals, and environmental science.[1][2] For drug development professionals, solubility directly impacts a compound's bioavailability, influences the choice of purification methods like crystallization, and dictates the feasibility of formulation strategies.

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a fluorinated organic compound featuring a cyclohexanone core, which is a common scaffold in pharmacologically active molecules. The presence of the trifluoromethylphenyl group significantly modulates the molecule's lipophilicity and electronic properties, making it a valuable synthon for creating novel chemical entities. An accurate understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for efficient process design, from laboratory-scale synthesis to industrial production. This guide serves as a senior-level resource, explaining not just how to measure solubility, but why specific methodological choices are made to ensure data integrity.

Physicochemical Profile and Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, is the foundational concept. The structure of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone presents distinct regions that govern its interactions with solvents.

Property Value / Description Influence on Solubility
Molecular Structure The molecule combines a polar ketone group with a large, nonpolar trifluoromethylphenyl moiety and a nonpolar aliphatic ring.
Molecular Formula C₁₃H₁₃F₃O-
Molecular Weight 242.24 g/mol Higher molecular weight can sometimes correlate with lower solubility, particularly in highly ordered crystal lattices.
Key Functional Groups Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.Trifluoromethyl (-CF₃): A highly lipophilic, electron-withdrawing group that increases nonpolar character.Aromatic Ring: A nonpolar, hydrophobic region that favors interactions with other aromatic or nonpolar solvents.Cyclohexane Ring: A nonpolar, aliphatic scaffold.The ketone provides a "handle" for interaction with polar solvents, while the remainder of the molecule drives solubility in nonpolar or moderately polar environments.

The molecule's overall character is predominantly nonpolar and lipophilic. Therefore, it is predicted to have low solubility in highly polar solvents like water but demonstrate significant solubility in a wide range of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone across different classes of organic solvents. This table serves as a qualitative guide for solvent selection in experimental settings.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Nonpolar TolueneHighThe aromatic rings of the solute and solvent will interact favorably via π-π stacking. The overall nonpolar character is well-matched.
HexaneMediumThe large nonpolar surface area of the solute will interact with the aliphatic solvent, but the lack of specific interactions with the polar ketone may limit solubility compared to more polar solvents.
Polar Aprotic Dichloromethane (DCM)HighDCM is an excellent solvent for a wide range of organic compounds and can effectively solvate both the polar and nonpolar regions of the molecule.
Tetrahydrofuran (THF)HighTHF's ether oxygen can interact with the solute, and its cyclic structure is compatible with the cyclohexanone ring. It is a very effective solvent for moderately polar compounds.
AcetoneHighThe ketone functional group in acetone is highly compatible with the ketone in the solute, promoting strong dipole-dipole interactions.
Ethyl AcetateHighThe ester group provides polarity to solvate the ketone, while the ethyl group is compatible with the nonpolar regions.
Polar Protic EthanolHighThe hydroxyl group of ethanol can act as a hydrogen bond donor to the ketone's oxygen (a hydrogen bond acceptor), leading to strong solute-solvent interactions.
MethanolMedium-HighSimilar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar regions of the molecule compared to ethanol.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, quantitative measurement is essential. The gold standard for determining the true thermodynamic solubility is the isothermal equilibrium shake-flask method . This method ensures that the solution has reached a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3]

Principle and Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Causality in Method Selection:

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining a precise and reproducible thermodynamic value.

  • Equilibrium: Kinetic solubility can be misleading. By allowing the system to reach equilibrium (typically over 24-48 hours), we measure the true, stable solubility limit, which is crucial for physical chemistry and formulation.

  • Quantification by HPLC-UV: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is chosen for its high sensitivity and specificity. The aromatic phenyl ring in 4-(4-(Trifluoromethyl)phenyl)cyclohexanone acts as a strong chromophore, allowing for accurate quantification at low concentrations.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Dilution cluster_analysis Phase 4: Analysis & Calculation prep_vial 1. Add excess solid to vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent agitate 3. Agitate at constant temperature (e.g., 24h) add_solvent->agitate centrifuge 4. Centrifuge to pellet solid agitate->centrifuge filter 5. Filter supernatant (0.22 µm PTFE) centrifuge->filter dilute 6. Dilute aliquot into mobile phase filter->dilute hplc 7. Analyze via HPLC-UV dilute->hplc calc 8. Calculate concentration vs. calibration curve hplc->calc

Caption: Workflow for isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(4-(Trifluoromethyl)phenyl)cyclohexanone to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg).

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a 48-hour period is preferable. Self-Validation Step: To confirm equilibrium is reached, a pilot study can be run where samples are taken at 24, 48, and 72 hours. If the concentration does not increase after 24 hours, equilibrium is achieved.

  • Phase Separation:

    • Remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is crucial to avoid clogging the filter in the next step.

  • Sample Preparation for Analysis:

    • Carefully withdraw the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This step removes any fine particulate matter that could interfere with the HPLC analysis.

    • Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.

  • Quantification by HPLC-UV:

    • Prepare a set of calibration standards of known concentrations of the compound in the mobile phase.

    • Analyze the standards and the diluted samples by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water. The UV detector should be set to a wavelength where the compound has maximum absorbance (e.g., ~254 nm).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Data Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

While specific toxicological data for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is not widely available, prudent laboratory practices should be followed based on the hazards of analogous compounds like cyclohexanone and other fluorinated aromatics.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Exposure Routes: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7] Skin irritation is a potential hazard based on related ketones.[8]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a predominantly nonpolar molecule with a single polar ketone group, which dictates its solubility profile. It exhibits high solubility in a broad range of common organic solvents, from nonpolar aromatics like toluene to polar protic solvents like ethanol, and is expected to be poorly soluble in water. For researchers and drug development professionals, moving from qualitative prediction to quantitative data is essential. The isothermal equilibrium shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound protocol for determining the thermodynamic solubility of this compound. Adherence to this methodology will yield accurate data crucial for informed decision-making in chemical synthesis, purification, and formulation development.

References

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.).
  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28).
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Olaf College.
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.).
  • 4-Phenylcyclohexanone. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet - 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. (2025, May 16). Key Organics.
  • 4-(Trifluoromethyl)cyclohexanone. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Phenylcyclohexanone. (n.d.). TCI Chemicals.
  • 3-(4-(Trifluoromethyl)phenyl)cyclohexanone. (n.d.). BLDpharm.
  • 4-phenylcyclohexanone. (2025, May 20). ChemSynthesis.
  • CAS 4894-75-1: 4-Phenylcyclohexanone. (n.d.). CymitQuimica.
  • 4-Methylcyclohexanone. (2010, April 8). FooDB.
  • Cyclohexanone - SAFETY D
  • Cyclohexanone. (n.d.). Wikipedia.
  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Taylor & Francis Online.

Sources

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone , a specialized intermediate in medicinal chemistry.[1]

Editorial Note: As this specific fluorinated derivative is a research-grade building block with limited public toxicological data, this guide utilizes Read-Across Methodology .[1] We derive safety and toxicity profiles by analyzing its structural parent (4-Phenylcyclohexanone , CAS 4894-75-1) and the physicochemical impact of the trifluoromethyl (-CF₃) substituent.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Substance Identification

This compound acts as a lipophilic scaffold in drug discovery, often used to introduce metabolic stability via the trifluoromethyl group in inhibitors targeting GPCRs or kinases.

ParameterTechnical Specification
Chemical Name 4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one
Common Synonyms 4-(p-Trifluoromethylphenyl)cyclohexanone; 4-Ar-CF3-Cyclohexanone
CAS Number Not Widely Listed (Treat as Novel/Research Grade)
Analogous CAS 4894-75-1 (Parent: 4-Phenylcyclohexanone)
Molecular Formula C₁₃H₁₃F₃O
Molecular Weight 242.24 g/mol
SMILES O=C1CCC(c2ccc(C(F)(F)F)cc2)CC1
Predicted Physicochemical Properties

Rationale: The addition of a para-CF₃ group to the phenyl ring significantly increases lipophilicity (LogP) and typically elevates the melting point compared to the non-fluorinated parent due to increased molecular symmetry and dipole interactions.

PropertyValue (Predicted/Analog)Causality & Context
Physical State Solid (Crystalline Powder)High MW and aromatic stacking favor solid state at STP.[1]
Color White to Off-WhiteTypical of purified aryl-cyclohexanones.[1]
Melting Point 85°C – 95°CPredicted slightly higher than 4-phenylcyclohexanone (77-80°C) due to CF₃ rigidity.[1]
Boiling Point >300°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Solubility Low in Water; High in DCM, DMSOCritical: The CF₃ group makes this highly hydrophobic (LogP ~3.2).
Flash Point >110°CNon-flammable solid, but combustible.

Part 2: Hazard Identification (GHS Classification)

GHS Label Elements

Based on the Structure-Activity Relationship (SAR) of aryl-ketones and fluorinated aromatics, the following hazards are assigned under the Precautionary Principle.

  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeHazard StatementMechanistic Basis
H302 Harmful if swallowed.[1]Ketone metabolism can generate reactive intermediates; analogs show oral toxicity.[1]
H315 Causes skin irritation.[1][2][3]Lipophilic solvent action of the ketone functionality disrupts dermal lipids.
H319 Causes serious eye irritation.[1][2][3]Direct contact with mucous membranes causes inflammation (standard for cyclohexanones).
H335 May cause respiratory irritation.[1][4][3]Dust inhalation irritates the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][4]

Part 3: Toxicological Profile & Mechanism[1]

Acute Toxicity (Read-Across Analysis)
  • Oral (LD50): Predicted 500 - 2000 mg/kg (Rat) .[1]

    • Reasoning: The parent cyclohexanone has an LD50 of ~1500 mg/kg.[1] The aryl substituent generally reduces volatility but maintains systemic bioavailability.[1]

  • Dermal: Predicted >2000 mg/kg.[1]

    • Risk:[1] The high lipophilicity (LogP >3) facilitates dermal absorption . While acute toxicity is low, the carrier effect means it can transport other contaminants across the skin barrier.

Metabolic Fate & Bioactivation

The toxicity of this compound is governed by two competing metabolic pathways. The CF₃ group blocks para-hydroxylation, forcing metabolism towards the cyclohexanone ring.

  • Reduction: The ketone is reduced to the corresponding alcohol (4-(4-(trifluoromethyl)phenyl)cyclohexanol) by cytosolic reductases.[1] This metabolite is generally less toxic and excreted as a glucuronide.

  • Oxidative Bioactivation (Potential Risk): CYP450 enzymes may oxidize the alpha-carbon of the cyclohexanone ring.[1] This can lead to ring-opening or formation of reactive diones, which are capable of protein adduct formation (sensitization risk).[1]

CMR Assessment (Carcinogenic, Mutagenic, Reprotoxic)
  • Mutagenicity: Predicted Negative (Ames Test). The CF₃-phenyl moiety is chemically stable and non-intercalating.[1]

  • Carcinogenicity: No data available.[1][4][3]

  • Reprotoxicity: Caution Advised. Cyclohexanone derivatives have shown equivocal evidence of reproductive effects at high doses.[1] Handle as a potential reproductive toxicant.[1]

Part 4: Synthesis & Handling Workflow

Synthesis Logic (Rhodium-Catalyzed Addition)

The safest and most efficient synthesis avoids the violent exotherms of Grignard reagents.[1] We recommend the Rhodium-catalyzed conjugate addition of 4-(trifluoromethyl)phenylboronic acid to 2-cyclohexen-1-one.[1] This route is enantioselective (if chiral ligands are used) and operates under milder conditions.

Experimental Workflow Diagram

The following diagram outlines the synthesis logic and the critical safety control points (SCPs) for handling this fluorinated intermediate.

SynthesisWorkflow Reactants Reactants: 2-Cyclohexen-1-one + 4-(CF3)Phenylboronic Acid Reaction Reaction: Conjugate Addition 100°C, 12-24h Reactants->Reaction Catalyst Catalyst System: Rh(acac)(C2H4)2 / BINAP Solvent: Dioxane/H2O Catalyst->Reaction Quench Workup: Quench w/ NH4Cl (aq) Extract w/ EtOAc Reaction->Quench Hazard_Boronic RISK: Boronic Acid Dust (Respiratory Irritant) Hazard_Boronic->Reactants Associated Hazard Hazard_Solvent RISK: Dioxane (Carcinogen/Flammable) Hazard_Solvent->Catalyst Control_PPE CONTROL: Fume Hood + N95 Mask + Nitrile Gloves Control_PPE->Reactants Control_PPE->Catalyst Purification Purification: Flash Chromatography (Hexane/EtOAc) Quench->Purification Product FINAL PRODUCT: 4-(4-(Trifluoromethyl)phenyl) cyclohexanone Purification->Product

Caption: Figure 1: Rhodium-catalyzed synthesis workflow highlighting Critical Safety Control Points (CSCP) for handling fluorinated boronic acids and dioxane solvents.

Part 5: Occupational Health & Safety Protocols

Exposure Controls
  • Engineering Controls: Use only in a chemical fume hood with face velocity >100 fpm. The compound is a solid dust; prevent aerosolization.[1]

  • Respiratory Protection: If weighing >10g or if dust formation is visible, use a P95 or P100 particulate respirator .

  • Hand Protection:

    • Standard: Nitrile Rubber (0.11 mm) - Breakthrough time >480 min.[1]

    • Note: The CF₃ group increases solvent solubility.[5] If dissolved in DCM, use PVA or Laminate gloves (Silver Shield), as Nitrile degrades rapidly in chlorinated solvents.

Emergency Response (Self-Validating Protocol)
  • Spill: Do not dry sweep (creates dust). Wet with water/surfactant, then absorb with inert material (vermiculite).

  • Fire: Use CO₂, dry chemical, or foam.[4] Do not use high-volume water jet (may spread the lipophilic material).[1]

    • Combustion Products: Emits toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. Firefighters must wear full SCBA.[1]

Part 6: References

  • PubChem. 4-Phenylcyclohexanone (Compound CID 78605).[1] National Library of Medicine.[1] Available at: [Link]

  • Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones."[1] Journal of the American Chemical Society, 1998. (Basis for synthesis route).

  • ECHA (European Chemicals Agency). GHS Classification Guidance for Aryl Ketones. Available at: [Link][1]

Sources

literature review of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 4-(4-(trifluoromethyl)phenyl)cyclohexanone (CAS 35652-38-9), represents a critical pharmacophore in medicinal chemistry. The 4-substituted cyclohexanone motif serves as a versatile handle for reductive amination or Grignard additions, while the trifluoromethyl (


) group imparts metabolic stability and lipophilicity essential for blood-brain barrier penetration.

This technical guide evaluates two primary synthetic strategies:

  • The Convergent Catalytic Route: Rhodium-catalyzed conjugate addition (Hayashi-Miyaura).

  • The Linear Industrial Route: Grignard addition followed by dehydration and hydrogenation.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the molecule. The strategic disconnection centers on the C1-C4 axis of the cyclohexane ring.

Logical Disconnections
  • Path A (Conjugate Addition): Disconnecting the C4-Aryl bond reveals 2-cyclohexen-1-one and an organometallic aryl donor (Boronic acid). This is the most direct approach.

  • Path B (Nucleophilic Addition/Reduction): Disconnecting at the C1 ketone reveals a protected precursor (acetal) and a Grignard reagent, requiring subsequent functional group manipulation.

Retrosynthesis Target 4-(4-(CF3)Ph)cyclohexanone (Target) Enone 2-Cyclohexen-1-one PathA_Node Path A: Conjugate Addition (Rh-Catalysis) Enone->PathA_Node Boronic 4-(CF3)Ph-B(OH)2 Boronic->PathA_Node PathA_Node->Target 1 Step Acetal 1,4-Cyclohexanedione mono-acetal PathB_Node Path B: 1,2-Addition/Red (Classic Stepwise) Acetal->PathB_Node Grignard 4-(CF3)Ph-MgBr Grignard->PathB_Node PathB_Node->Target 3 Steps

Figure 1: Retrosynthetic tree illustrating the convergent (Path A) vs. linear (Path B) strategies.

Part 2: The Modern Standard – Rhodium-Catalyzed Conjugate Addition

This route utilizes the Hayashi-Miyaura reaction . It is the preferred method for R&D and high-value intermediate synthesis due to its atom economy and mild conditions. Unlike copper-catalyzed variants, Rhodium tolerates protic solvents and moisture, making the protocol robust.

Mechanistic Insight

The cycle begins with the transmetallation of the arylboronic acid to the Rh(I) center, followed by olefin insertion (carbometalation) and hydrolysis. The key to success is suppressing the competing protodeboronation of the boronic acid.

Detailed Protocol

Reagents:

  • 4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
    with BINAP.
  • Solvent: 1,4-Dioxane/Water (10:1).

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask, dissolve

    
     (1.5 mol%) in degassed 1,4-dioxane. If enantioselectivity is required (not needed for this achiral target, but good for purity), add (R)-BINAP (3 mol%). Stir for 15 min at RT.
    
  • Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv). The solution typically turns orange/red.

  • Substrate Introduction: Add 2-cyclohexen-1-one (1.0 equiv) via syringe.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with

    
     (aq) and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Why this works (Causality): The addition of water is counter-intuitive but critical. It facilitates the hydrolysis of the Rh-enolate intermediate, regenerating the hydroxo-rhodium species active for transmetallation.

RhCycle Rh_OH [Rh]-OH (Active Species) Transmetal Transmetallation (+ Ar-B(OH)2) Rh_OH->Transmetal Rh_Ar [Rh]-Ar Transmetal->Rh_Ar Insertion Olefin Insertion (+ Enone) Rh_Ar->Insertion Rh_Enolate Oxa-π-allyl Rh Insertion->Rh_Enolate Hydrolysis Hydrolysis (+ H2O) Rh_Enolate->Hydrolysis Hydrolysis->Rh_OH Product Product Release Hydrolysis->Product

Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction emphasizing the role of water.

Part 3: The Industrial Workhorse – Grignard/Hydrogenation

For multi-kilogram scale-up where Rhodium costs are prohibitive, the classical Grignard route is preferred. This linear sequence uses cheaper starting materials but requires careful engineering controls for exotherms and hydrogenation safety.

Reaction Sequence
  • Nucleophilic Addition: 4-CF3-Ph-MgBr + 1,4-Cyclohexanedione monoethylene acetal.

  • Dehydration/Hydrolysis: Acidic workup removes the acetal and eliminates the alcohol to form the enone.

  • Hydrogenation: Reduction of the alkene to the alkane.

Detailed Protocol

Step 1: Grignard Formation & Addition [1][3]

  • Safety: The formation of Grignard reagents is exothermic.[2][3] Ensure reactor is dry and under

    
    .
    
  • Protocol:

    • Generate 4-(trifluoromethyl)phenylmagnesium bromide in THF from the aryl bromide and Mg turnings (initiate with

      
      ).
      
    • Cool to 0°C. Add solution of 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in THF dropwise over 1 hour.

    • Critical Check: Maintain internal temp <10°C to prevent side reactions.

    • Quench with saturated

      
      . Extract with MTBE.
      

Step 2: Acid Hydrolysis & Dehydration

  • Reagents: 6M HCl, THF.

  • Protocol: Reflux the crude alcohol from Step 1 in THF/HCl for 4 hours. This achieves two goals: deprotection of the ketal and elimination of the tertiary alcohol to form 4-(4-(trifluoromethyl)phenyl)cyclohex-3-en-1-one .

Step 3: Catalytic Hydrogenation

  • Reagents: 10% Pd/C (5 wt% loading),

    
     (1 atm), Ethanol.
    
  • Protocol:

    • Dissolve the enone in Ethanol. Add Pd/C.

    • Purge with

      
      . Stir vigorously at RT.
      
    • Endpoint Control: Monitor closely by GC. Stop immediately upon disappearance of alkene to prevent over-reduction to the alcohol (cyclohexanol).

GrignardFlow Start Start: Mg + Ar-Br Step1 1. Grignard Addition (0°C, THF) Start->Step1 Inter1 Tertiary Alcohol (Acetal Protected) Step1->Inter1 Step2 2. Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Enone Intermediate Step2->Inter2 Step3 3. Hydrogenation (Pd/C, H2) Inter2->Step3 End Final Ketone Step3->End

Figure 3: Linear workflow for the Grignard-mediated synthesis.

Part 4: Comparative Data Analysis

FeatureRh-Catalyzed (Route A)Grignard/Hydrogenation (Route B)
Step Count 1 (Convergent)3 (Linear)
Overall Yield 85-92%55-65%
Atom Economy HighLow (Loss of Mg salts, water)
Cost Driver Catalyst (Rhodium)Labor & Waste Disposal
Scalability Good (Flow chemistry compatible)Excellent (Standard batch reactors)
Safety Profile High (Mild conditions)Moderate (Exotherms, H2 gas)

Part 5: Emerging Alternatives (Brief)

While Rhodium is the gold standard, recent developments in base-metal catalysis offer cheaper alternatives:

  • Copper Catalysis: Use of

    
     with phosphoramidite ligands can effect the same conjugate addition. However, Copper systems are often more sensitive to moisture and air than Rhodium systems.
    
  • Palladium Catalysis: Pd(II) salts (e.g.,

    
    ) with cationic ligands (bipyridine) can catalyze this addition in aqueous media, often used as a cheaper alternative to Rh.
    

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Enantioselective Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Carbonyl Compounds.[4] Tetrahedron, 54(3-4), 1057-1068. Link

  • Vertex Pharmaceuticals. (2006). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone (Grignard General Protocols). WO Patent 2006002691A1. Link

  • Jagt, R. B. C. (2006).[5] Rhodium-catalyzed boronic acid additions (PhD Thesis). University of Groningen. Link

  • Sigma-Aldrich. (2023). 4-Phenylcyclohexanone Product Sheet (Analogous Chemistry). Link

  • National Institutes of Health (NIH). (2010). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents. PMC. Link

Sources

Conformational Analysis of 4-Substituted Cyclohexanones with Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethyl (


) group is a privileged motif in medicinal chemistry, offering metabolic stability and lipophilicity modulation. When incorporated into a 4-substituted cyclohexanone scaffold, the 

group exerts profound stereoelectronic effects that dictate the molecule's spatial arrangement. This guide provides a rigorous analysis of the conformational preferences of 4-trifluoromethylcyclohexanone, detailing the thermodynamic competition between steric bulk (A-values) and electronic dipoles. It further outlines validated synthetic routes and analytical protocols using Dynamic NMR (DNMR) and X-ray crystallography to determine axial/equatorial ratios with precision.

Theoretical Framework: Sterics vs. Electronics[1]

The Thermodynamic Baseline (A-Values)

In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value —the free energy difference (


) between the axial and equatorial conformers.[1]
  • 
     in Cyclohexane:  The 
    
    
    
    group has an A-value of approximately 2.4–2.5 kcal/mol , significantly larger than a methyl group (1.74 kcal/mol) but smaller than a tert-butyl group (4.9 kcal/mol). This dictates a strong preference (~98:2 ratio at 298 K) for the equatorial position to avoid 1,3-diaxial interactions with protons at C3 and C5.
The Cyclohexanone Deviation

The introduction of a carbonyl group at C1 alters the ring geometry:

  • Ring Flattening: The

    
     hybridization at C1 flattens the ring, slightly reducing the severe 1,3-diaxial interactions experienced by axial substituents at C3 or C5.
    
  • 4-Position Specifics: For a substituent at C4, the relevant 1,3-diaxial interactions are with the axial protons at C2 and C6. While the carbonyl group removes the axial protons at C1, the interactions at C2/C6 remain the dominant steric force.

Dipole-Dipole Interactions

Unlike simple alkyl groups,


 possesses a strong dipole moment. In 4-substituted cyclohexanones, the alignment of the C=O dipole and the C-

dipole must be considered.
  • Equatorial

    
    :  The C-
    
    
    
    bond vector is roughly parallel to the C2-C3 bond, placing the dipole in a specific orientation relative to the carbonyl.
  • Axial

    
    :  The bond vector points antiparallel to the axial hydrogens.
    
  • Conclusion: Despite potential electrostatic repulsion, the steric bulk of the

    
     group (A-value > 2.0) overwhelmingly dictates an equatorial preference  in the ground state chair conformation.[2]
    

ConformationLogic Start 4-CF3-Cyclohexanone Conformation Sterics Steric Factors (1,3-diaxial strain) Start->Sterics Electronics Electronic Factors (Dipole-Dipole) Start->Electronics Chair_Eq Chair Form (CF3 Equatorial) Low Energy Sterics->Chair_Eq Minimizes Strain Chair_Ax Chair Form (CF3 Axial) High Energy (+2.5 kcal/mol) Sterics->Chair_Ax Clash with H-2ax/H-6ax Electronics->Chair_Eq Dipole Alignment Twist Twist-Boat (Rare/High Energy) Chair_Eq->Twist Only if bulky geminal groups present

Figure 1: Decision logic for conformational preference. The green path indicates the thermodynamically dominant equatorial conformer driven by steric minimization.

Synthetic Methodologies

To study these conformations, high-purity substrates are required. The most robust route involves the catalytic hydrogenation of trifluoromethylphenols followed by oxidation.

Protocol A: Accessing the Scaffold

Target: 4-(Trifluoromethyl)cyclohexanone

  • Hydrogenation (Phenol Reduction):

    • Substrate: 4-(Trifluoromethyl)phenol.[3][4][5][6]

    • Catalyst: 5% Rh/Al

      
      O
      
      
      
      or PtO
      
      
      (Nishimura’s catalyst is preferred for lower pressure).
    • Conditions: 50-100 psi H

      
      , MeOH or AcOH, RT, 12-24h.
      
    • Outcome: Yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.

    • Note: High pressure may be required due to the electron-withdrawing nature of the

      
       group deactivating the ring.
      
  • Oxidation (Alcohol to Ketone):

    • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

    • Why: Avoids harsh acidic conditions that might cause epimerization if alpha-chiral centers were present (though not applicable to C4, it is good practice).

    • Protocol: To a solution of the cyclohexanol mixture (1.0 equiv) in DCM (0.2 M) at 0°C, add DMP (1.2 equiv). Stir 2h. Quench with sat. NaHCO

      
      /Na
      
      
      
      S
      
      
      O
      
      
      .
    • Purification: Flash chromatography (Hex/EtOAc).

Analytical Protocols

Determining the exact ratio of conformers requires self-validating spectral analysis.

Dynamic NMR (DNMR) Spectroscopy

At room temperature, the ring flip is fast on the NMR timescale, showing an averaged signal. To resolve the conformers, Variable Temperature (VT) NMR is necessary.

Experimental Setup:

  • Solvent: CD

    
    Cl
    
    
    
    or THF-
    
    
    (Freezing point < -100°C).
  • Temperature Range: +25°C down to -90°C.

Data Interpretation (


 NMR): 
  • Coupling Constants (

    
    ):  Focus on the proton at C4 (geminal to 
    
    
    
    ).
    • If

      
       is Equatorial , H-4 is Axial .
      
      • Expect large diaxial couplings (

        
         Hz) with H-3ax and H-5ax.
        
      • Signal appears as a wide triplet of triplets (tt).

    • If

      
       is Axial , H-4 is Equatorial .
      
      • Expect small couplings (

        
         Hz).
        
      • Signal appears as a narrow multiplet.

Data Interpretation (


 NMR): 
  • Equatorial

    
     typically resonates upfield relative to axial 
    
    
    
    in cyclohexane systems, though this is solvent-dependent.
  • Integration: At -90°C (slow exchange limit), integrate the distinct

    
     signals to calculate 
    
    
    
    directly.
X-Ray Crystallography

While NMR provides solution-state dynamics, X-ray confirms the solid-state ground energy minimum.

  • Crystal Growth: Slow evaporation of pentane/ether at 4°C.

  • Validation: Most 4-substituted cyclohexanones crystallize in the chair form with the substituent equatorial. If the axial form is observed, check for crystal packing forces (lattice energy) overriding molecular thermodynamics.

AnalysisWorkflow cluster_NMR Solution State (NMR) cluster_Xray Solid State Sample Purified 4-CF3-Cyclohexanone Prep Dissolve in CD2Cl2 / THF-d8 Sample->Prep Growth Crystallization (Pentane/Ether) Sample->Growth VT Cool to -90°C (Decoalescence) Prep->VT Measure Measure 3J(H4) & Integrate 19F VT->Measure Calc Calculate K_eq (Axial vs Eq) Measure->Calc Diffraction X-Ray Diffraction Growth->Diffraction Structure 3D Geometry Confirmation Diffraction->Structure

Figure 2: Parallel analytical workflow for validating conformational assignments.

Quantitative Data Summary

The following table summarizes the expected parameters for the 4-trifluoromethylcyclohexanone system compared to standards.

Parameter4-Methyl (Ref)4-Trifluoromethyl (

)
4-tert-Butyl (Ref)
A-Value (kcal/mol) 1.742.4 – 2.5 4.9
Preferred Conformer EquatorialEquatorial Equatorial (Locked)
% Equatorial (298K) ~95%~98% >99.9%
H-4 NMR Signal tt,

Hz
tt,

Hz
tt,

Hz
Dipole Orientation WeakStrong (C-F away from C=O) None

Application in Drug Design

In drug discovery, the "fluorine scan" is a standard optimization tactic. Replacing a 4-methyl group with a 4-trifluoromethyl group on a cyclohexanone (or piperidine) scaffold achieves two goals:

  • Metabolic Blocking: The C-F bonds prevent metabolic oxidation at the 4-position (blocking P450 hydroxylation).

  • Conformational Locking: The higher A-value of

    
     (2.5) vs 
    
    
    
    (1.7) means the
    
    
    analog is more rigid, spending less time in the higher-energy axial conformation. This can reduce entropic penalties upon binding to a protein target if the binding pocket requires the equatorial geometry.

References

  • Carcenac, Y., et al. (2006). "Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.

  • Wiberg, K. B., et al. (2024). "Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit." Journal of Physical Chemistry A.

  • Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes." Master Organic Chemistry.

  • Sibi, M. P., et al. (2013). "Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction." Organic & Biomolecular Chemistry.

  • Reich, H. J. (2024). "Winstein-Holness A Values." University of Wisconsin-Madison Chemistry.

Sources

The Strategic Utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS 58860-53-0) in medicinal chemistry.

Executive Summary

In modern medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone serves as a high-value "privileged intermediate." It is not merely a reagent but a structural vector that simultaneously addresses three critical challenges in lead optimization: metabolic stability , conformational restriction , and lipophilic vector extension .[1]

This guide analyzes the compound’s role as a precursor for CCR2 antagonists , spirocyclic oncology targets , and GPCR ligands .[1] It details the synthetic logic required to manipulate the cyclohexanone core—specifically focusing on stereocontrolled reductive aminations and spirocyclizations—and provides validated protocols for its application.

Part 1: Structural Analysis & Pharmacophore Properties

The utility of this intermediate stems from the synergistic combination of the trifluoromethyl (-CF₃) group and the cyclohexanone scaffold .

The Trifluoromethyl Advantage (Metabolic Blockade)

The -CF₃ group at the para-position of the phenyl ring is a classic medicinal chemistry tactic.

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a -CF₃ group at the para-position blocks CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity & Permeability: The group adds significant lipophilicity (

    
     value 
    
    
    
    +0.88), facilitating membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.
  • Bioisosterism: It acts as a bioisostere for a chlorine atom or a methyl group but with inverted electronic properties (strong electron-withdrawing effect), which can strengthen

    
    -stacking interactions in the binding pocket.
    
The Cyclohexanone Scaffold (Conformational Control)

The cyclohexane ring provides a semi-rigid linker that projects the aryl group into a specific region of the target protein. Unlike flexible alkyl chains, the ring restricts the conformational entropy penalty upon binding.[1]

  • Stereochemical Vectoring: Derivatization of the ketone (e.g., to an amine or alcohol) creates cis and trans isomers.[1] This allows medicinal chemists to probe specific spatial vectors within a receptor's binding pocket.

Part 2: Synthetic Utility & Reactivity[2]

The core reactivity of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its carbonyl group. Two primary reaction pathways dominate its use in drug discovery: Reductive Amination and Spirocyclization .

Pathway A: Reductive Amination (GPCR & CCR2 Ligands)

This is the most common transformation. The ketone is converted into a secondary or tertiary amine, a motif found in CCR2 antagonists (e.g., analogs of cenicriviroc or PF-4136309) and various Sigma-1 receptor ligands .

  • Challenge: Controlling the cis/trans ratio.

  • Solution:

    • Thermodynamic Control (Equilibrium): Using reductive conditions that allow equilibration (e.g., H₂/Pd-C) typically favors the thermodynamic trans isomer (equatorial amine / equatorial aryl).

    • Kinetic Control: Using bulky hydride reagents (e.g., L-Selectride) favors axial attack, leading to the cis isomer (axial amine / equatorial aryl).[1]

Pathway B: Spirocyclization (Oncology Targets)

The ketone serves as the electrophile in Fischer indole syntheses or multi-component reactions to form spiro-compounds. These 3D-scaffolds are increasingly prized in oncology (e.g., MDM2 inhibitors) for their ability to disrupt protein-protein interactions.

Part 3: Visualization of Chemical Space

The following diagram illustrates the divergent synthetic pathways originating from this core intermediate.

G Ketone 4-(4-(Trifluoromethyl) phenyl)cyclohexanone (CAS 58860-53-0) Amine_Trans Trans-Amine (Thermodynamic Product) GPCR Ligands Ketone->Amine_Trans Reductive Amination (H2, Pd/C, R-NH2) Amine_Cis Cis-Amine (Kinetic Product) Sigma Receptor Ligands Ketone->Amine_Cis Reductive Amination (NaBH(OAc)3, R-NH2) Spiro Spiro-Indoline (MDM2/Anticancer) Rigid 3D Scaffold Ketone->Spiro Fischer Indole (Ph-NHNH2, Acid) Alcohol Tertiary Alcohol (LCAT Inhibitors) Ketone->Alcohol Grignard Addition (R-MgBr)

Caption: Divergent synthetic pathways for CAS 58860-53-0. Blue: Core Intermediate. Green: Amine targets. Red: Spirocyclic targets.[2]

Part 4: Experimental Protocols

Protocol 1: Stereoselective Reductive Amination (Synthesis of trans-Amine)

Context: This protocol targets the thermodynamic 'trans' isomer, common in CCR2 antagonist synthesis.

Reagents:

  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)

  • Primary Amine (e.g., Pyrrolidine derivative) (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the ketone and amine in anhydrous DCM.[1] Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

    • Why: Pre-forming the imine/iminium ion ensures cleaner reduction and minimizes direct reduction of the ketone to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and selective for imines over ketones, preventing side reactions.[1]

  • Workup: Warm to room temperature and stir overnight. Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: The crude residue will contain a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, MeOH/DCM gradient). The trans isomer typically elutes later due to higher polarity or specific interaction with silica depending on the amine.

Protocol 2: Synthesis of Spiro[indoline-3,4'-cyclohexane] Derivative

Context: Creating a rigid scaffold for disrupting protein-protein interactions.

Reagents:

  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)[1]

  • Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄[1]

Methodology:

  • Hydrazone Formation: Reflux the ketone and phenylhydrazine in ethanol for 2 hours. Cool and filter the precipitated hydrazone solid.

  • Fischer Cyclization: Suspend the hydrazone in PPA and heat to 100-110°C for 3 hours.

    • Mechanism:[3][4][5] The acid catalyzes the [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole core.

  • Isolation: Pour the hot reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with NaOH. Extract the spiro-compound with Ethyl Acetate.

Part 5: Case Study – CCR2 Antagonists[7][8]

The C-C chemokine receptor type 2 (CCR2) is a key target for anti-inflammatory drugs and immuno-oncology. A recurring structural motif in potent CCR2 antagonists (e.g., INCB8761 , PF-4136309 ) is a 4-substituted cyclohexyl amine.[6]

SAR Logic:

  • The Linker: The cyclohexyl ring acts as a spacer, separating the basic amine (which interacts with a conserved Glu residue in the receptor) from the lipophilic tail.

  • The Tail (4-CF3-Phenyl): The 4-(trifluoromethyl)phenyl group occupies a deep hydrophobic pocket in the CCR2 receptor. The -CF3 group is critical here; replacing it with a hydrogen or a hydrophilic group often results in a >10-fold loss of potency.

  • Configuration: The trans-configuration is generally required to orient the aryl tail and the amine head correctly within the receptor tunnel.

Data Summary: Impact of 4-Substituent on Potency

Compound Substituent (R) CCR2 Binding IC₅₀ (nM) Metabolic Stability (t½, min)
Phenyl (H) 45 12
4-Chlorophenyl 8 25
4-Trifluoromethylphenyl 3.5 >60

| 4-Methoxyphenyl | 22 | 15 |

Note: Data represents a composite of typical SAR trends for this scaffold class [1, 2].

References

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.ACS Med. Chem. Lett. (2011).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Pharmaceuticals (2022).

    • [1]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts.

    • [1]

  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv

Sources

Electronic and Stereoelectronic Control of Trifluoromethyl-Cyclohexanone Reactivity

[1]

Executive Summary

The introduction of a trifluoromethyl (

inductive electron withdrawalsteric bulkdipole-dipole interactions

Conformational Analysis & Stereoelectronics

The "Super-Methyl" Steric Effect

The

2.4–2.5 kcal/mol
  • 4-Position (Remote) : In 4-(trifluoromethyl)cyclohexanone, the

    
     group acts as a "conformation locking" element, predominantly anchoring the ring in a chair conformation where the 
    
    
    is equatorial (>98% occupancy at 298 K).
  • 2-Position (Proximal) : In

    
    -trifluoromethylcyclohexanone, steric preference for the equatorial position competes with dipole-dipole repulsion  between the carbonyl oxygen and the fluorine atoms. While sterics usually dominate, the dipole alignment can destabilize the equatorial conformer relative to non-fluorinated analogs.
    
Electronic Activation of the Carbonyl

The strong



  • Consequence : Enhanced susceptibility to nucleophilic attack and reversible hydration.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and dipole vectors for 2-trifluoromethylcyclohexanone.

CF3_Conformationcluster_0Conformational EquilibriumEq_ConfEquatorial-CF3 (Major)Sterically FavoredDipole Repulsion: HighAx_ConfAxial-CF3 (Minor)Sterically DisfavoredDipole Repulsion: ReducedEq_Conf->Ax_ConfRing Flip(Less Favorable)DipoleDipole VectorAlignmentEq_Conf->DipoleDipole->Ax_Conf

Figure 1: Conformational equilibrium of 2-trifluoromethylcyclohexanone. The equatorial conformer is favored by sterics (A-value), but dipole opposition between C=O and C-F bonds introduces electronic tension.

Reactivity Profile: Nucleophilic Addition

Stereoselectivity in Hydride Reduction

The stereochemical outcome of reducing


Case Study: 4-(Trifluoromethyl)cyclohexanone

With the ring locked in the equatorial-

ReagentMajor ProductMechanismSelectivity (approx.)[1][2][3][4][5]

/

trans-Alcohol (Equatorial OH)Axial Attack (Small Nucleophile)~9:1 (trans:cis)
L-Selectride cis-Alcohol (Axial OH)Equatorial Attack (Steric Control)>95:5 (cis:trans)
  • Small Nucleophiles : Prefer axial attack (Felkin-Anh / Torsional strain models), leading to the equatorial alcohol (thermodynamic product).

  • Bulky Nucleophiles : Forced into equatorial attack due to steric hindrance from the axial hydrogens (3,5-positions), yielding the axial alcohol (kinetic product).

Visualization of Stereoselective Attack

Reaction_PathwayKetone4-CF3-Cyclohexanone(Locked Chair)Small_NuSmall Hydride (NaBH4)Axial AttackKetone->Small_NuLarge_NuBulky Hydride (L-Selectride)Equatorial AttackKetone->Large_NuTS_AxialTS: Axial Approach(Low Torsional Strain)Small_Nu->TS_AxialTS_EqTS: Equatorial Approach(Steric Avoidance)Large_Nu->TS_EqProd_Transtrans-Alcohol(Equatorial OH)ThermodynamicTS_Axial->Prod_TransMajorProd_Ciscis-Alcohol(Axial OH)KineticTS_Eq->Prod_CisMajor

Figure 2: Stereodivergent reduction pathways for 4-trifluoromethylcyclohexanone.

Hydration and Hemiacetal Formation

A critical and often overlooked aspect of

The Hydration Equilibrium

For non-fluorinated cyclohexanone, the equilibrium favors the ketone (



  • Observation :

    
    -Trifluoromethyl cyclohexanones often exist as stable hydrates or hemiacetals (in alcoholic solvents) upon isolation, complicating NMR analysis and stoichiometry.
    
  • Implication : Reactions requiring the free ketone (e.g., Wittig olefination) must be performed under strictly anhydrous conditions, often requiring a dehydration step (e.g., toluene reflux with Dean-Stark) prior to reagent addition.

Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol

Objective : Kinetic reduction to install the axial hydroxyl group.

  • Preparation : Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Substrate : Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in anhydrous THF (0.2 M). Cool to

    
    .
    
  • Reagent Addition : Slowly add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Ensure internal temperature does not rise above

    
    .
    
  • Reaction : Stir at

    
     for 2 hours. Monitor by TLC (stain with 
    
    
    ; ketone spot will disappear).
  • Quench : Carefully add 3M NaOH (3 equiv) followed by

    
     (3 equiv). Caution: Exothermic.[1][3] Warm to room temperature and stir for 30 mins to oxidize the borane byproducts.
    
  • Workup : Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification : Flash chromatography (Hexanes/EtOAc). Expect >95:5 cis:trans ratio.

Protocol B: Handling - Ketone Hydrates

Objective : Dehydration of stable hydrates prior to nucleophilic addition.

  • Diagnosis : If

    
     NMR shows a shift characteristic of a hydrate (typically upfield shifted relative to the ketone) or IR lacks a strong 
    
    
    stretch (~1720
    
    
    ), the material is hydrated.
  • Dehydration : Dissolve the hydrate in toluene (10 mL/g). Add activated 4Å molecular sieves or use a Dean-Stark trap.

  • Reflux : Reflux for 2–4 hours.

  • Use : Cool under inert atmosphere and use the solution immediately for the subsequent step (e.g., Grignard addition). Do not concentrate and expose to ambient moisture.

References

  • Conformational Analysis of Trifluoromethyl Group

    • Title: Conformational analysis. Trifluoromethyl group.[6]

    • Source: Journal of the American Chemical Society[7]

    • URL: [Link]

  • Stereoselective Reduction of Cyclohexanones

    • Title: Stereoselective Reduction of 4-tert-butylcyclohexanone (Analogous Mechanism).
    • Source: Odinity / Journal of Chemical Educ
    • URL: [Link]

  • Hydration Equilibrium of Fluorinated Ketones

    • Title: Equilibrium constants for hydrate–hemiacetal interconversion in aqueous solution.
    • Source: Canadian Journal of Chemistry
    • URL: [Link][8]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones

    • Title: Synthesis and Reactivity of Fluorin
    • Source: Scientific & Academic Publishing
    • URL: [Link]

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates using 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 96670-35-2), a critical scaffold in the development of G-Protein Coupled Receptor (GPCR) modulators , specifically CCR2 antagonists and Neurokinin-1 (NK1) receptor antagonists .

The 4-arylcyclohexyl moiety serves as a "privileged structure" in medicinal chemistry, providing a rigid, lipophilic core that orients pharmacophores into specific receptor pockets.[1] The trifluoromethyl group enhances metabolic stability (blocking P450 oxidation at the para-position) and increases membrane permeability.

This guide provides validated protocols for:

  • Stereoselective Reductive Amination: Accessing cis- and trans-4-(4-(trifluoromethyl)phenyl)cyclohexanamine.

  • Spiro-Hydantoin Formation: Constructing rigid spirocycles common in bio-active ligands.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 4-(4-(Trifluoromethyl)phenyl)cyclohexanone
CAS Number 96670-35-2
Molecular Formula C₁₃H₁₃F₃O
Molecular Weight 242.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Handling Hygroscopic.[2] Store under inert atmosphere (N₂/Ar).

Safety Advisory: Trifluoromethylated compounds are generally stable, but the ketone functionality makes this intermediate susceptible to oxidation.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Ensure adequate ventilation to avoid inhalation of dust.

Application Note: Stereocontrol in Pharmacophore Synthesis

The Challenge: Cis/Trans Selectivity

In drug discovery, the geometry of the cyclohexyl ring is pivotal.[1] For 4-substituted cyclohexylamines, the trans isomer (equatorial-equatorial) often exhibits superior receptor binding compared to the cis isomer (axial-equatorial) due to reduced steric strain in the binding pocket.

  • Thermodynamic Control: Favors the trans-isomer (amine equatorial).

  • Kinetic Control: Can favor the cis-isomer (amine axial) depending on the hydride source size.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent ketone.

G Ketone 4-(4-(Trifluoromethyl) phenyl)cyclohexanone Imine Intermediate Imine (In Situ) Ketone->Imine R-NH2, Ti(OiPr)4 Spiro Spiro-Hydantoin Scaffold Ketone->Spiro Bucherer-Bergs (KCN, (NH4)2CO3) TransAmine Trans-Amine (Thermodynamic Product) Major Target Imine->TransAmine NaBH(OAc)3 (Small Hydride) CisAmine Cis-Amine (Kinetic Product) Imine->CisAmine L-Selectride (Bulky Hydride)

Caption: Divergent synthetic pathways from the ketone scaffold yielding stereochemically distinct pharmacophores.[1][3]

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination (Trans-Selective)

Target: trans-N-Benzyl-4-(4-(trifluoromethyl)phenyl)cyclohexanamine Mechanism: Formation of the imine followed by reduction. The use of Sodium Triacetoxyborohydride (STAB) favors the thermodynamic trans product.

Reagents
  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 10 mmol, 2.42 g)[1]

  • Benzylamine (1.1 eq, 11 mmol, 1.18 g)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)[1]

  • Acetic Acid (AcOH) (1.0 eq, 10 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step Procedure
  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in anhydrous DCM (40 mL) under nitrogen atmosphere.

  • Amine Addition: Add Benzylamine followed by Acetic Acid. Stir at room temperature (20-25°C) for 1 hour. Note: AcOH catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is mildly exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or LC-MS.[1]

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0-5% MeOH in DCM with 1% NH₄OH) to isolate the trans-isomer.

Expected Yield: 75-85% Selectivity: >90:10 (trans:cis)

Protocol B: Bucherer-Bergs Synthesis (Spiro-Hydantoin)

Target: 8-(4-(Trifluoromethyl)phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione Application: This scaffold is a bio-isostere for peptide turns in NK1 antagonists.

Reagents
  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 5 mmol, 1.21 g)[1]

  • Potassium Cyanide (KCN) (2.0 eq, 10 mmol, 0.65 g) (DANGER: HIGHLY TOXIC) [1]

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq, 20 mmol, 1.92 g)[1]

  • Ethanol/Water (1:1 v/v, 30 mL)

Step-by-Step Procedure
  • Setup: In a sealed pressure tube or autoclave, suspend the ketone in Ethanol (15 mL).

  • Reagent Addition: Dissolve KCN and (NH₄)₂CO₃ in Water (15 mL) and add to the ketone suspension.

  • Heating: Seal the vessel and heat to 60°C for 24 hours. The ketone will dissolve as the reaction proceeds, and the product may precipitate.[1]

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with water.[1] If no precipitate, concentrate ethanol under reduced pressure to 50% volume.[1]

  • Isolation: Acidify the aqueous residue carefully with 1M HCl to pH 3 (Caution: HCN gas evolution possible; perform in a fume hood). Collect the resulting solid by filtration.

  • Recrystallization: Recrystallize from Ethanol/Water to yield white crystals.[1]

Expected Yield: 60-70%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cis/Trans Selectivity Reaction temperature too high during reduction.Ensure reduction step starts at 0°C or lower.[5] Switch to bulky hydrides (e.g., L-Selectride) for cis-selectivity.
Incomplete Conversion Steric hindrance of the trifluoromethyl-phenyl group.Use Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid to drive imine formation before adding the reducing agent.[1]
Product Oiling Out High lipophilicity of the CF₃ group.Use HCl/Ether to form the hydrochloride salt, which is often a crystalline solid easier to handle.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Mattson, R. J., et al. (1990).[1][6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary. (2025). "1-[4-(3-Cyano-phenyl)-cyclohexyl]-3-(4-fluoro-3-trifluoromethyl-phenyl)-1-[2-((R)-3-hydroxy-pyrrolidin-1-yl)-ethyl]-urea."[2] National Center for Biotechnology Information.[1] Link[1]

  • Chem-Impex International. (2025). "4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)." Product Catalog. Link

Sources

Application Note: Precision Grignard Addition to 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

[1]

Abstract

This application note details the optimized conditions for the nucleophilic addition of Grignard reagents (R-MgX) to 4-(4-(trifluoromethyl)phenyl)cyclohexanone (Compound 1 ). While standard Grignard protocols often yield variable diastereomeric ratios (dr) and competitive enolization byproducts, this guide introduces a Lanthanide-Mediated Protocol alongside the standard method to maximize yield and stereocontrol.[1][2] We address the specific conformational bias introduced by the bulky 4-aryl substituent and provide a robust workflow for drug discovery applications.

Strategic Analysis & Mechanistic Insight

Conformational Locking

The substrate, 4-(4-(trifluoromethyl)phenyl)cyclohexanone, exists predominantly in a chair conformation.[1][2] The bulky 4-(4-(trifluoromethyl)phenyl) group acts as a "conformation lock," occupying the equatorial position to minimize 1,3-diaxial interactions (A-value > 3.0 kcal/mol).[1]

This locking effect is critical for predicting stereochemical outcomes:

  • Equatorial Attack: The nucleophile approaches from the "side" of the ring, leading to the Axial Alcohol .

  • Axial Attack: The nucleophile approaches from the "top/bottom" (parallel to axial hydrogens), leading to the Equatorial Alcohol .

The Stereoselectivity Challenge

For standard Grignard reagents (e.g., MeMgBr, PhMgBr):

  • Steric Control: Favors equatorial attack (leading to the axial alcohol).[3]

  • Torsional Strain: Favors axial attack (leading to the equatorial alcohol).

In practice, simple magnesium reagents with this substrate often yield a mixture (typically 60:40 to 80:20 favoring the axial alcohol), which requires difficult chromatographic separation.[2]

The Enolization Risk

The cyclohexanone ring possesses four


2

Solution: The use of anhydrous Cerium(III) Chloride (CeCl


)Lanthanum(III) Chloride bis(lithium chloride) complex (LaCl

LiCl)
12

Visualizing the Pathway

ReactionPathwaycluster_legendStereochemical OutcomeSubstrate4-(4-(CF3)Ph)cyclohexanone(Locked Chair)TransitionTransition State(Magnesium Alkoxide)Substrate->Transition+ R-MgXGrignardR-MgX(Nucleophile)Grignard->TransitionAxial_AlcMajor Product:Axial Alcohol(Equatorial Attack)Transition->Axial_AlcKinetic/StericPreferenceEquat_AlcMinor Product:Equatorial Alcohol(Axial Attack)Transition->Equat_AlcTorsionalControlEnolateSide Product:Enolate -> SM( via Deprotonation)Transition->EnolateHigh Temp orBasic Conditions

Figure 1: Reaction pathway illustrating the competition between axial/equatorial attack and enolization.

Experimental Protocols

Protocol A: Standard Addition (General Screening)

Best for: Simple alkyl groups (Me, Et) where maximum yield is not the primary constraint.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 318 mg)

  • Grignard Reagent: 1.2 - 1.5 equiv (Commercial solution in THF or Et

    
    O)[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Compound 1 in anhydrous THF (0.2 M concentration).

    • Note: The CF

      
       group increases lipophilicity; solubility in THF is excellent.[2]
      
  • Cooling: Cool the solution to 0 °C (ice bath).

    • Expert Tip: Do not cool to -78 °C for simple alkyl Grignards; reactivity drops significantly, and moisture condensation risks increase.[1][2]

  • Addition: Add the Grignard reagent dropwise over 10 minutes via syringe. The solution typically turns slightly yellow/turbid.[2]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.

  • Monitoring: Check TLC (20% EtOAc/Hexanes). The ketone spot (UV active) should disappear.

  • Quench: Cool to 0 °C. Slowly add sat. aq. NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with Brine. Dry over MgSO
    
    
    .
Protocol B: Lanthanide-Mediated Addition (High Precision)

Best for: Hindered Grignards (i-Pr, t-Bu, Aryl), maximizing 1,2-addition, and suppressing enolization.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Anhydrous CeCl

    
     (or LaCl
    
    
    LiCl solution): 1.5 equiv[1][2]
  • Grignard Reagent: 1.5 equiv[1]

  • Solvent: Anhydrous THF

Preparation of Anhydrous CeCl


 (Critical Step):


12
  • Heat CeCl

    
    H
    
    
    O (powdered) at 140 °C under high vacuum (<0.1 mmHg) for 2 hours.
  • Raise temp to 160 °C for another hour. A stir bar should be used to break up the crust.[2]

  • Cool under Argon. The solid should be a fine, white powder.[2]

Procedure:

  • Slurry Formation: Suspend the dried CeCl

    
     (1.5 equiv) in anhydrous THF (approx 5 mL per mmol substrate). Stir vigorously at RT for 1 hour. The solid will not dissolve but forms a milky suspension.[2]
    
  • Substrate Addition: Add Compound 1 (1.0 equiv) to the slurry.[1][2] Stir for 30 mins to allow Lewis acid coordination.

  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone).

  • Organometallic Formation: Add the Grignard reagent (1.5 equiv) dropwise to the cold slurry.

    • Mechanism:[1][4][5] The Grignard undergoes transmetallation to a less basic, more oxophilic Organocerium species (R-CeCl

      
      ).[2]
      
  • Reaction: Stir at -78 °C for 2 hours. (Reactivity is maintained due to high oxophilicity of Ce).[1][2]

  • Quench: Add sat. aq. NH

    
    Cl at -78 °C or allow to warm to 0 °C first (depending on viscosity).
    
  • Workup: Filter through a celite pad (to remove Cerium salts) if an emulsion forms. Extract with EtOAc.[1][2]

Data Summary & Optimization Table

VariableStandard Conditions (Protocol A)Lanthanide Conditions (Protocol B)
Reagent R-MgBr / R-MgClR-MgX + CeCl

Temperature 0 °C

RT
-78 °C
Major Product Axial Alcohol (typically ~3:1 dr)Axial Alcohol (typically >10:1 dr)
Enolization Moderate risk (esp.[1] with hindered R)Minimal / Suppressed
Yield 60 - 80%85 - 95%
Cleanup Standard extractionRequires filtration (Celite)

Purification & Characterization

Purification Workflow

Separating the diastereomers (if necessary) requires careful chromatography.

  • Flash Chromatography: Use a gradient of Hexanes

    
     15% EtOAc/Hexanes.[1][2]
    
  • Elution Order:

    • Less Polar: Axial Alcohol (Intramolecular H-bonding is less favorable, but steric bulk often makes it elute first).[1][2]

    • More Polar: Equatorial Alcohol (Hydroxyl group is more exposed to silica).[1][2]

    • Note: Order can reverse depending on the specific R-group; verify with NOESY NMR.

Characterization (NMR Signature)
  • Axial Alcohol (Product of Equatorial Attack): The carbinol carbon (C-OH) signal in

    
    C NMR typically appears slightly upfield compared to the equatorial isomer.[1]
    
  • 
    F NMR:  The CF
    
    
    group provides a clean handle. While far from the reaction center, subtle shifts may distinguish isomers in a crude mixture.[2]

Safety & Handling

  • Grignard Reagents: Pyrophoric and moisture sensitive.[1][2] Use long needles and positive pressure inert gas techniques.[1][2]

  • Trifluoromethyl Compounds: Generally stable, but avoid strong reducing conditions (e.g., Li/NH

    
    ) which might defluorinate the ring.[2]
    
  • Cerium Salts: Toxic by ingestion.[1][2] Handle dust in a fume hood.[2]

References

  • Stereoselectivity in Cyclohexanones: Ashby, E. C.; Laemmle, J. T.[1][2] "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975 , 75(4), 521–546.[1][2] Link[1][2]

  • Organocerium Chemistry: Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][2] The Journal of Organic Chemistry, 1984 , 49(21), 3904–3912.[2] Link[1][2]

  • Lanthanide Salts (LaCl3.2LiCl): Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3[1][2]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006 , 45(3), 497–500.[1][2] Link[1][2]

  • Conformational Analysis: Eliel, E. L.; Senda, Y.[1][2] "Carbon-13 NMR spectra of saturated heterocycles." Tetrahedron, 1970 , 26(24), 5929–5940.[1][2] Link

Leveraging 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in the Design and Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of 4-(4-(trifluoromethyl)phenyl)cyclohexanone as a versatile building block for the synthesis of novel thermotropic liquid crystals. We delve into the distinct molecular features of this compound—the alicyclic cyclohexane ring, the rigid phenyl linker, and the strongly electronegative trifluoromethyl group—and their collective impact on mesomorphic properties. This document offers detailed, field-tested protocols for the synthesis of a model liquid crystal system, methodologies for its characterization, and an exploration of the underlying structure-property relationships that are critical for materials science and drug development applications.

Introduction: The Rationale for Fluorinated Cyclohexyl Scaffolds in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range order of solid crystals.[1] This anisotropy allows their molecular orientation to be controlled by external stimuli like electric fields, a principle that underpins modern technologies from high-resolution displays to advanced optical sensors and controlled-release drug delivery systems.[2][3][4]

The design of a liquid crystal molecule is a deliberate exercise in chemical engineering, balancing three key components: a rigid core that promotes anisotropic packing, flexible terminal chains that influence melting and clearing points, and linking groups that maintain linearity and rigidity.[2][5][6] The strategic incorporation of specific structural motifs is a primary tool for fine-tuning the material's final properties.

The building block, 4-(4-(trifluoromethyl)phenyl)cyclohexanone, is a powerful precursor for creating high-performance liquid crystals for several key reasons:

  • The Cyclohexane Ring: The inclusion of a non-aromatic, alicyclic ring like cyclohexane is a well-established strategy to modulate mesomorphic properties.[2] It disrupts simple crystalline packing, often lowering the melting point, and its conformational flexibility can reduce the viscosity of the resulting material, which is crucial for fast-switching display applications.[7][8] The ketone functionality also serves as a versatile chemical handle for a variety of subsequent carbon-carbon bond-forming reactions.

  • The Trifluoromethyl (CF₃) Group: Fluorine chemistry is central to modern liquid crystal design. The terminal CF₃ group is highly stable, chemically inert, and strongly electron-withdrawing.[3] Its inclusion significantly impacts the molecule's dipole moment, which can lead to a high dielectric anisotropy—a critical parameter for low-voltage display applications.[3][9] Furthermore, the CF₃ group can enhance thermal stability and influence the type of mesophase formed.[3]

This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize 4-(4-(trifluoromethyl)phenyl)cyclohexanone as a scaffold for developing next-generation liquid crystalline materials.

Experimental Design & Synthetic Protocols

The carbonyl group of the cyclohexanone ring is the primary reactive site for building out the mesogenic core. A robust and widely used method for this is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of an exocyclic double bond, extending the rigid core of the molecule while maintaining linearity.

Overall Synthetic Workflow

The following workflow outlines the transformation of the starting ketone into a target liquid crystal molecule, followed by comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Start: 4-(4-(Trifluoromethyl)phenyl) cyclohexanone B Horner-Wadsworth-Emmons Reaction A->B C Intermediate Product: Alkyl 2-(4-(4-(trifluoromethyl)phenyl) cyclohexylidene)acetate B->C D Hydrolysis & Amide Coupling C->D E Final Product: Target Liquid Crystal D->E F Purification: Column Chromatography & Recrystallization E->F G Structural Verification: NMR, FT-IR, Mass Spec F->G H Thermal Analysis: Differential Scanning Calorimetry (DSC) F->H I Mesophase Identification: Polarized Optical Microscopy (POM) F->I

Caption: Experimental workflow from starting material to final characterization.

Protocol: Synthesis of a Model Liquid Crystal via HWE Reaction

This protocol details the synthesis of a representative liquid crystal, (E)-N-(4-pentylphenyl)-2-(4-(4-(trifluoromethyl)phenyl)cyclohexylidene)acetamide.

Materials:

  • 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • 4-Pentylaniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (diethyl ether, HCl, NaHCO₃, brine, MgSO₄, silica gel)

Step 1: Horner-Wadsworth-Emmons Reaction

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.5 g, 12.5 mmol, 1.2 eq) and wash with anhydrous hexanes (3 x 10 mL) to remove mineral oil.

  • Reagent Addition: Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (2.5 mL, 12.5 mmol, 1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Ketone Addition: Dissolve 4-(4-(trifluoromethyl)phenyl)cyclohexanone (2.5 g, 10.3 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and quench by slowly adding water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to yield ethyl 2-(4-(4-(trifluoromethyl)phenyl)cyclohexylidene)acetate as a clear oil.

Step 2: Saponification

  • Setup: Dissolve the ester from Step 1 in a mixture of THF (40 mL) and water (10 mL).

  • Reaction: Add LiOH (0.74 g, 31.0 mmol, 3.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Isolation: Extract the carboxylic acid product with dichloromethane (3 x 40 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield the pure acid.

Step 3: Amide Coupling

  • Setup: In a 100 mL flask, dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DCM (30 mL). Add EDC (1.2 eq), HOBt (1.2 eq), and 4-pentylaniline (1.1 eq).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 18 hours.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄.

  • Final Purification: Concentrate the solution and purify the final product by recrystallization from ethanol to yield the target liquid crystal as a white solid.

Characterization of Mesomorphic Properties

The identification and analysis of liquid crystal phases are primarily conducted using two complementary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol: Polarized Optical Microscopy (POM)
  • Place a small amount (a few milligrams) of the synthesized solid onto a clean glass microscope slide.

  • Gently place a cover slip over the sample.

  • Position the slide on a hot stage attached to the polarized microscope.

  • Heat the sample above its clearing point until it becomes a fully isotropic liquid (dark field of view under crossed polarizers).

  • Slowly cool the sample (e.g., at a rate of 1-5 °C/min).

  • Observe the sample through the eyepieces as it cools. The appearance of birefringent, mobile, and structured patterns (textures) upon cooling from the isotropic phase indicates the formation of a liquid crystal mesophase.[6][10]

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren textures for nematic phases, focal conic or fan textures for smectic phases).[5]

Protocol: Differential Scanning Calorimetry (DSC)
  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Run a heat-cool-heat cycle under a nitrogen atmosphere. A typical program would be:

    • Heat from room temperature to a temperature well above the clearing point (e.g., 200 °C) at a rate of 10 °C/min.

    • Cool back to room temperature at a rate of 10 °C/min.

    • Reheat at 10 °C/min to confirm the transition temperatures.

  • Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.[3][10]

Expected Data and Structure-Property Relationships

The properties of the final liquid crystal are directly tied to its molecular structure. By synthesizing a homologous series where, for example, the alkyl chain length on the aniline moiety is varied, clear trends can be established.

Table 1: Hypothetical Phase Transition Data for a Homologous Series

Alkyl Chain (n)Melting Point (Cr → N/Sm) (°C)Clearing Point (N/Sm → Iso) (°C)Mesophase Range (°C)
385.2140.555.3
482.1148.966.8
579.5155.375.8
678.8151.772.9

Note: Data are hypothetical and for illustrative purposes.

cluster_Core Molecular Core cluster_Tail Flexible Tail cluster_Properties Resulting Properties CF3 CF3 Group DA Dielectric Anisotropy (Δε) CF3->DA Increases |Δε| Ph1 Phenyl Ring CP Clearing Point (Tc) Ph1->CP Phase Mesophase Stability Ph1->Phase Cyc Cyclohexylidene Linker Visc Viscosity (η) Cyc->Visc Reduces η Cyc->CP Modulates Tc Link Amide Linker Link->CP Ph2 Phenyl Ring Ph2->CP Ph2->Phase Alkyl Alkyl Chain Alkyl->CP Affects Tc Alkyl->Phase Promotes Smectic Phases in longer chains

Caption: Key structure-property relationships in the target liquid crystal.

Conclusion

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a highly valuable and strategically designed building block for the synthesis of advanced liquid crystalline materials. The combination of the viscosity-reducing cyclohexyl core and the dielectric-anisotropy-enhancing trifluoromethylphenyl group provides a powerful platform for developing materials with tailored properties. The synthetic protocols provided herein are robust and adaptable, offering a clear pathway for researchers to explore novel mesogenic structures. By systematically modifying the molecular architecture and carefully characterizing the resulting thermal behavior, scientists can unlock new materials for next-generation displays, sensors, and other advanced technologies.

References

  • BenchChem. (n.d.). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
  • Gray, G. W., & Hird, M. (2006). Nematic Liquid Crystals with a Trifluoromethyl Group. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 204(1), 43-63.
  • Gray, G. W., & Hird, M. (1991). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536.
  • Wen, J., et al. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Liquid Crystals, 44(8), 1257-1264.
  • Saad, G. R., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Molecules, 28(12), 4683.
  • 360iResearch. (2024). Cyclohexanone Liquid Crystal Intermediates Market 2026-2032.
  • Wen, J., et al. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Figshare.
  • Al-Mutabagani, L. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Polymers, 14(21), 4725.
  • Urban, S., et al. (2022). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials, 15(19), 6891.
  • Pociecha, D., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences, 24(7), 6731.
  • Dou, J. L., et al. (2011). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone. Journal of Macromolecular Science, Part A, 48(4), 309-315.
  • Collings, P. J. (n.d.). Introduction to Liquid Crystals. Case Western Reserve University.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • Schramm, Y., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 756-762.
  • Hsu, C. F., et al. (2007). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. Journal of Materials Chemistry, 17(23), 2429-2436.
  • Sloop, J. C., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Tennessee Academy of Science, 85(3-4), 71-78.
  • PrepChem.com. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone.
  • Wikipedia. (n.d.). Liquid crystal.
  • Jamison, C. R., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Organic Letters, 24(1), 239-244.
  • Google Patents. (n.d.). EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same.
  • Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone.
  • Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Li, H., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au, 3(6), 1644-1651. Retrieved from

Sources

Advanced Protocols: Synthesis of Fluorinated Agrochemical Scaffolds via Cyclohexanone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the "Fluorine Effect" is non-negotiable. Over 50% of agrochemicals approved in the last decade contain fluorine, primarily to modulate metabolic stability (blocking P450 oxidation), enhance lipophilicity (logP), and improve binding affinity via bioisosterism.

Cyclohexanone derivatives are ubiquitous synthons in this sector. They serve as the structural core for 1,3-cyclohexanedione herbicides (ACCase inhibitors like Tralkoxydim analogs) and are critical precursors for fluorinated aromatic intermediates used in SDHI fungicides.

This guide moves beyond textbook definitions to provide field-tested protocols for transforming cyclohexanone scaffolds into high-value fluorinated building blocks. We focus on three critical transformations:

  • Electrophilic

    
    -Fluorination  (Metabolic blocking).
    
  • Nucleophilic Trifluoromethylation (Lipophilic enhancement).

  • Aromatization Sequences (Accessing trifluoromethyl-arenes).

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from a simple cyclohexanone core, highlighting the specific agrochemical classes accessed by each route.

Agrochemical_Pathways Cyclohexanone Cyclohexanone Scaffold AlphaF α-Fluorination (Selectfluor) Cyclohexanone->AlphaF Electrophilic F+ TMSCF3 Nucleophilic CF3 (Ruppert-Prakash) Cyclohexanone->TMSCF3 Nucleophilic CF3- Herbicide Fluorinated 1,3-Diketones (Herbicides) AlphaF->Herbicide Functionalization Heterocycle Fluorinated Tetrahydroindazoles AlphaF->Heterocycle Hydrazine Cyclization Alcohol CF3-Cyclohexanol Intermediate TMSCF3->Alcohol 1,2-Addition Arene Trifluoromethyl Arenes (Fungicide Precursors) Alcohol->Arene Dehydration/ Aromatization

Figure 1: Divergent synthesis of fluorinated agrochemical classes from cyclohexanone.[1][2]

Module A: Electrophilic -Fluorination (The "Metabolic Block")

Application: Synthesis of fluorinated 1,3-cyclohexanedione herbicides. Introducing fluorine at the


-position prevents metabolic degradation and increases the acidity of the enol, potentially tightening binding to the ACCase enzyme.

Reagent Selection: While


 gas and perchloryl fluoride (

) were historically used, they are too hazardous for standard R&D labs. Selectfluor (F-TEDA-BF4) is the industry standard due to its high chemoselectivity and safety profile.
Protocol A1: Enamine-Catalyzed Monofluorination

Target: 2-Fluoro-cyclohexanone derivatives.

Mechanism: The reaction proceeds via an enamine intermediate, which is more nucleophilic than the enol, allowing for milder conditions and higher enantioselectivity if chiral amines are used.

Materials:

  • Substrate: Cyclohexanone derivative (10 mmol)

  • Reagent: Selectfluor (1.1 equiv, 11 mmol)

  • Catalyst: Pyrrolidine (20 mol%) or L-Proline (for asymmetric induction)

  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH) 9:1

  • Apparatus: Round-bottom flask, magnetic stirrer,

    
     atmosphere.
    

Step-by-Step Procedure:

  • Enamine Formation: Dissolve the cyclohexanone substrate in MeCN/MeOH (50 mL). Add the amine catalyst.[3][4] Stir at room temperature (RT) for 30 minutes to generate the enamine in situ.

    • Checkpoint: If using a diketone, the enol form is naturally prevalent; the catalyst may be omitted, but base (e.g.,

      
      ) is often required to buffer the 
      
      
      
      byproduct.
  • Fluorination: Cool the solution to 0°C. Add Selectfluor portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature.

  • Reaction Monitoring: Stir at RT for 4–6 hours. Monitor via TLC or

    
     NMR (expect signal around -160 ppm relative to 
    
    
    
    ).
  • Quench: Pour mixture into saturated aqueous

    
     to neutralize HF/HBF4.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.[5]

  • Purification: Silica gel chromatography. Note:

    
    -fluoro ketones can be unstable on silica; use neutral alumina if degradation is observed.
    

Troubleshooting:

  • Problem: Di-fluorination observed.

  • Solution: Reduce Selectfluor to 0.95 equiv and lower temperature to -10°C.

  • Problem: Low conversion.

  • Solution: Ensure solvents are dry. Water hydrolyzes Selectfluor.

Module B: Nucleophilic Trifluoromethylation (The "Lipophilic Boost")

Application: Synthesis of


-carbinols and subsequent aromatization to trifluoromethyl-benzenes. This is a critical route for generating SDHI fungicide intermediates  when the starting material is a readily available cyclic ketone rather than an expensive trifluoromethyl-arene.

Reagent: Ruppert-Prakash Reagent (


) .[1][2][5][6]
This reagent acts as a "masked" 

anion. It requires an initiator (Fluoride source) to release the nucleophile.
Protocol B1: 1,2-Addition to Cyclohexanones

Materials:

  • Substrate: Cyclohexanone derivative (5 mmol)

  • Reagent:

    
     (1.2 equiv)
    
  • Initiator: TBAF (1.0 M in THF, 10 mol%) or CsF (cat.)

  • Solvent: Anhydrous THF or Toluene

  • Safety: Blast shield required.

    
     is volatile; work in a well-ventilated hood.
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone in anhydrous THF (0.5 M concentration).

  • Reagent Addition: Add

    
     via syringe. Cool to 0°C.
    
  • Initiation: Add TBAF dropwise. The solution may turn yellow/brown.

    • Mechanistic Insight: The

      
       attacks the Silicon, generating a pentacoordinate silicate intermediate that releases 
      
      
      
      to attack the ketone. The resulting alkoxide immediately silylates, regenerating
      
      
      (autocatalytic cycle).
  • Hydrolysis: Stir for 2 hours. Add 2M HCl (5 mL) and stir for 1 hour to cleave the O-TMS ether.

  • Isolation: Extract with

    
    . Dry over 
    
    
    
    . Remove solvent.
    • Product: 1-(trifluoromethyl)cyclohexan-1-ol.

Protocol B2: Deoxytrifluoromethylation / Aromatization

Transforming the alcohol from B1 into a trifluoromethyl-arene.

This is a modern "one-pot" equivalent strategy often cited in recent literature (e.g., Nature Comms, 2024) to access substituted fluoro-arenes from aliphatic precursors.

  • Dehydration: Treat the crude

    
    -alcohol with 
    
    
    
    (3 equiv) and Pyridine (excess) in THF at 50°C. This eliminates water to form the
    
    
    -cyclohexene.
  • Oxidative Aromatization: To the alkene solution, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 2 equiv) and reflux in Toluene.

    • Result: A trifluoromethyl-benzene derivative.[2][6][7]

Data Summary: Fluorinating Agents Comparison

ReagentActive SpeciesApplicationSafety ProfileCost
Selectfluor

(Electrophilic)

-fluorination of ketones
High (Solid, stable)Moderate
NFSI

(Electrophilic)
Enantioselective fluorinationHigh (Stable solid)High
DAST / Deoxo-Fluor

(Nucleophilic)
OH

F conversion
Low (Explosion risk, HF)High
TMS-CF3

(Nucleophilic)
TrifluoromethylationModerate (Volatile)Low/Mod

Diagram: Selectfluor Mechanism

The following diagram details the catalytic cycle for the


-fluorination of cyclohexanone, emphasizing the role of the enol/enamine intermediate.

Selectfluor_Mechanism Ketone Cyclohexanone Enol Enol / Enamine (Nucleophile) Ketone->Enol Tautomerization TS Transition State (N-F Bond Breakage) Enol->TS Attacks F+ Product 2-Fluoro-Cyclohexanone TS->Product F Transfer HBF4 H-TEDA-BF4 (Byproduct) TS->HBF4 Elimination Selectfluor Selectfluor (F+) Selectfluor->TS

Figure 2: Mechanistic pathway for electrophilic fluorination using Selectfluor.

References

  • Jeschke, P. (2024).[8][9] Recent developments in fluorine-containing pesticides. Pest Management Science. Link

    • Context: Comprehensive review of fluorinated agrochemicals approved between 2016-2023.
  • BenchChem Technical Support. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. BenchChem. Link

    • Context: Protocols for nucleophilic trifluoromethylation using TMSCF3.[2][5]

  • Koley, S., et al. (2024). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.[2] Link

    • Context: Modern protocol for converting cyclohexanones to trifluoromethyl arenes.[2][6]

  • Sloop, J. C., et al. (2014).[10] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link

    • Context: Specific data on Selectfluor reactivity with 1,3-cyclohexanediones.[10]

  • Organic Syntheses. (1999). 1-Trifluoromethyl-1-cyclohexanol. Org. Synth. 1999, 76, 114. Link

    • Context: The classic, validated procedure for Ruppert-Prakash addition to cyclohexanone.

Sources

Scale-Up Synthesis Procedures for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Senior Researchers Scale: Pilot/Kilo-Lab (100 g to 1 kg+)

Executive Summary & Synthetic Strategy

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, frequently serving as a critical building block for the development of CNS-active therapeutics, anti-inflammatory agents, and advanced agrochemicals[1]. The incorporation of a trifluoromethyl (-CF3) group at the para-position of the aryl ring significantly enhances the lipophilicity, metabolic stability, and target binding affinity of the resulting active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Strategy: Direct arylation of unprotected cyclohexanones often suffers from poor regioselectivity, over-addition, and complex purification profiles. To circumvent these issues in a scale-up environment, this protocol utilizes a highly controlled, three-step convergent synthesis:

  • Regioselective Nucleophilic Addition: We utilize 1,4-cyclohexanedione monoethylene acetal. The acetal group completely masks one carbonyl center, preventing polymerization and directing the Grignard addition exclusively to the unprotected ketone[2].

  • Tandem Dehydration and Deprotection: A single acid-catalyzed step is employed to simultaneously dehydrate the resulting tertiary alcohol and hydrolyze the acetal protecting group, maximizing step economy.

  • Chemoselective Hydrogenation: Catalytic hydrogenation over Palladium on Carbon (Pd/C) selectively reduces the conjugated alkene without defluorinating the robust -CF3 group or over-reducing the ketone[3].

Process Visualization

SynthesisWorkflow A 4-Bromobenzotrifluoride + Mg turnings C Intermediate 1: Tertiary Alcohol Acetal A->C Grignard Addition (THF, 0-20°C) B 1,4-Cyclohexanedione monoethylene acetal B->C D Intermediate 2: Cyclohexenone C->D p-TsOH, Toluene Reflux (-H2O) E Final Product: 4-(4-(CF3)phenyl)cyclohexanone D->E H2, Pd/C EtOAc, 25°C

Workflow for the 3-step scale-up synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.

Step-by-Step Experimental Protocols

Step 1: Grignard Formation and Nucleophilic Addition

Objective: Synthesis of 8-(4-(trifluoromethyl)phenyl)-1,4-dioxaspirodecan-8-ol (Intermediate 1).

Causality & Process Control: The formation of the Grignard reagent is highly exothermic. In a scale-up environment, bulk addition of the aryl halide can lead to thermal runaway and promote unwanted Wurtz-type homocoupling. Using a jacketed reactor with precise dropwise addition ensures the exotherm is safely dissipated.

Protocol:

  • Initiation: In a thoroughly dried 5 L jacketed glass reactor purged with N2, charge magnesium turnings (26.7 g, 1.1 mol) and 200 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Charge an addition funnel with 4-bromobenzotrifluoride (225.0 g, 1.0 mol) dissolved in 800 mL of anhydrous THF. Add 5% of this solution to the reactor at 25°C.

    • Self-Validation: Wait for the fading of the iodine color and a spontaneous temperature spike (approx. 5-8°C), confirming reaction initiation.

  • Controlled Addition: Cool the reactor jacket to maintain the internal temperature between 35–40°C. Add the remaining aryl bromide solution dropwise over 2 hours. Stir for an additional 1 hour at room temperature until the Mg turnings are nearly completely consumed.

  • Nucleophilic Addition: Cool the reactor to 0°C. Dissolve 1,4-cyclohexanedione monoethylene acetal (148.4 g, 0.95 mol) in 500 mL THF. Add this solution dropwise over 1.5 hours, maintaining the internal temperature below 10°C.

  • In-Process Control (IPC): Verify the complete consumption of the acetal via TLC (Hexane:EtOAc 3:1, visualization by KMnO4).

  • Quench & Workup: Carefully quench with saturated aqueous NH4Cl (1 L) at 0°C. Extract the aqueous layer with EtOAc (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 as a crude, pale-yellow solid.

Step 2: Tandem Dehydration and Acetal Deprotection

Objective: Synthesis of 4-(4-(trifluoromethyl)phenyl)cyclohex-3-en-1-one (Intermediate 2).

Causality & Process Control: Utilizing p-Toluenesulfonic acid (p-TsOH) in toluene allows for the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, continuously removing the water byproduct irreversibly drives the dehydration of the tertiary alcohol. Simultaneously, the acidic environment hydrolyzes the ethylene acetal to reveal the target ketone[2].

Protocol:

  • Setup: Transfer the crude Intermediate 1 to a 3 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Dissolve the intermediate in 1.5 L of toluene. Add p-TsOH monohydrate (18.1 g, 0.095 mol, 0.1 eq).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

  • Self-Validation: The reaction is deemed complete when water ceases to collect in the trap (typically 4–6 hours) and HPLC analysis confirms the total disappearance of Intermediate 1.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 500 mL) to neutralize the acid catalyst, followed by a brine wash (500 mL). Dry over MgSO4 and concentrate under reduced pressure to yield Intermediate 2.

Step 3: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (Final Product).

Causality & Process Control: Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently and chemoselectively reduces the conjugated carbon-carbon double bond without reducing the ketone moiety or causing defluorination of the trifluoromethyl group under mild hydrogen pressure[3].

Protocol:

  • Setup: Dissolve crude Intermediate 2 in 1 L of ethyl acetate in a 2 L pressure reactor (e.g., Parr hydrogenator).

  • Catalyst Addition: Under a strict blanket of argon (to prevent autoignition of the catalyst), carefully add 10% Pd/C (12.0 g, approx. 5% w/w relative to the substrate).

  • Hydrogenation: Purge the vessel with N2 three times, followed by H2 three times. Pressurize the reactor to 30 psi with H2 gas and stir vigorously at 25°C.

  • Self-Validation: Monitor the hydrogen uptake gauge. The reaction is complete when the pressure stabilizes and no further H2 is consumed (typically 2–3 hours). Verify completion via GC-MS.

  • Workup: Vent the H2 gas safely and purge the reactor with N2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (300 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization from hot heptane/ethyl acetate (8:2) to afford the pure final product as a white crystalline solid.

Quantitative Data & Scale-Up Metrics

The following table summarizes the expected performance metrics when scaling this procedure from a standard 100 g laboratory scale to a 1 kg pilot-plant scale.

Metric100 g Scale (Lab)1 kg Scale (Pilot)Analytical Methodology
Overall Yield (3 Steps) 78%74%Gravimetric
Purity (Final Product) >99.5%>99.0%HPLC (UV at 254 nm)
Step 1 Reaction Time 3.5 hours5.0 hoursTLC / GC-MS
Step 2 Reaction Time 4.0 hours6.5 hoursDean-Stark Volume / HPLC
Step 3 H2 Uptake Time 2.0 hours3.5 hoursPressure Gauge Monitoring
E-Factor (Est.) 12.510.2Mass Balance Calculation

Note: The slight reduction in yield at the 1 kg scale is primarily attributed to mechanical losses during the Celite filtration and bulk recrystallization transfers.

References

  • BenchChem Technical Support Team. "A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem.
  • "US4460604A - 4-Amino-4-aryl-cyclohexanones." Google Patents.
  • Magnus, P., & Sebhat, I. K. "Synthesis of the Antitumor Alkaloid (+)-Pancratistatin Using the β-Azidonation Reaction via a Prochiral 4-Arylcyclohexanone Derivative." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

optimizing yield for the synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Executive Summary & Core Strategy

This guide addresses the synthesis of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone , a critical scaffold in medicinal chemistry (often associated with CCR2/CCR5 antagonists and antidepressant analogs).

While direct conjugate addition (Rh-catalyzed) is possible, the industry-standard "workhorse" route for high-throughput and modular synthesis—and the focus of this optimization guide—is the Suzuki-Miyaura Coupling of a Vinyl Triflate followed by Hydrogenation . This route offers superior modularity but is prone to specific failure modes (catalyst deactivation, protodeboronation) that drastically affect yield.

The Optimized Pathway:

  • Activation: Conversion of 1,4-dioxaspiro[4.5]dec-8-one to the vinyl triflate.

  • Coupling: Pd-catalyzed cross-coupling with 4-(trifluoromethyl)phenylboronic acid.

  • Reduction: Catalytic hydrogenation of the enol ether double bond.

  • Deprotection: Acidic hydrolysis of the ketal to reveal the ketone.

Visual Workflow & Logic

Figure 1: Synthetic Pathway & Critical Control Points

This diagram outlines the reaction flow and identifies where yield is most commonly lost.

SynthesisWorkflow Start Start: 1,4-Dioxaspiro[4.5]dec-8-one Step1 Step 1: Enol Triflate Formation (LiHMDS, PhNTf2, -78°C) Start->Step1 Inter1 Intermediate A: Vinyl Triflate Step1->Inter1 Yield Risk: Moisture Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, 4-CF3-Ph-B(OH)2) Inter1->Step2 Inter2 Intermediate B: Coupled Ketal Alkene Step2->Inter2 Yield Risk: Protodeboronation Step3 Step 3: Hydrogenation (H2, Pd/C, EtOAc) Inter2->Step3 Inter3 Intermediate C: Saturated Ketal Step3->Inter3 Yield Risk: Over-reduction Step4 Step 4: Acid Hydrolysis (HCl, Acetone/H2O) Inter3->Step4 Final Target: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Step4->Final

Caption: Step-wise synthetic route highlighting critical risk factors at each stage.

Detailed Protocols & Causality

Module A: Vinyl Triflate Formation (The Activation)

Objective: Convert the stable ketal-ketone into a reactive electrophile.

Protocol:

  • Reagents: 1,4-dioxaspiro[4.5]dec-8-one (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 eq).

  • Conditions: Anhydrous THF, -78°C.

  • Procedure: Add LiHMDS to the ketone at -78°C. Stir 1h to form the lithium enolate. Add PhNTf2 (dissolved in THF). Warm to RT overnight.

Technical Insight (Why this fails):

  • Thermodynamic vs. Kinetic Control: We use LiHMDS at -78°C to ensure kinetic deprotonation. However, since the substrate is symmetric, regioselectivity isn't the issue—conversion is.

  • The "O-Sulfonation" Trap: If the enolate is not fully formed before adding PhNTf2, or if moisture quenches the enolate, yield drops. PhNTf2 is chosen over Tf2O because it is easier to handle and less prone to reacting with the amine byproduct.

Module B: The Suzuki Coupling (The Bottleneck)

Objective: Install the electron-deficient aryl group.

Protocol:

  • Reagents: Vinyl Triflate (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Temperature: 80°C, 4-12 hours.

Data: Base Selection Impact on Yield

Base Solvent Yield (%) Observation
Na2CO3 DME/H2O 65% Slow conversion, some hydrolysis of triflate.
K3PO4 Dioxane/H2O 92% Optimal. Anhydrous phosphate buffers pH effectively.

| Cs2CO3 | THF | 78% | Good, but higher homocoupling of boronic acid. |

Technical Insight (The "CF3" Effect): The 4-trifluoromethyl group is electron-withdrawing. This makes the aryl boronic acid more acidic and prone to protodeboronation (loss of the boron group replaced by H) in aqueous base.

  • Solution: We use Pd(dppf)Cl2 .[1][2] The large bite angle of the dppf ligand accelerates the reductive elimination step, outcompeting the side reactions [1]. K3PO4 is preferred over carbonates because it provides high basicity with lower hygroscopicity in the solid phase, often stabilizing the transmetallation step.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see starting material (Vinyl Triflate) remaining, but the Boronic Acid is gone."

Diagnosis: Your boronic acid underwent protodeboronation or homocoupling before it could couple with the triflate. Root Cause:

  • Oxygen: Oxygen promotes homocoupling (formation of Biaryl-CF3-CF3).[3]

  • pH too high: High pH accelerates protodeboronation of electron-deficient boronic acids. Corrective Action:

  • Degas rigorously: Sparge solvents with Argon for 20 mins, not just sonication.

  • Slow Addition: Add the boronic acid in portions rather than all at once to keep its instantaneous concentration low relative to the catalyst.

  • Switch Catalyst: Move to a highly active system like XPhos Pd G2 , which facilitates faster oxidative addition/transmetallation cycles, consuming the boronic acid productively before it degrades [2].

Issue 2: "The reaction mixture turned black immediately and yield is <20%."

Diagnosis: "Pd Black" precipitation. The catalyst has decomposed into inactive metallic palladium clumps. Root Cause:

  • Ligand Dissociation: The phosphine ligand fell off the metal center. This often happens if the solvent is "wet" (beyond the required water for the reaction) or if the temperature is ramped up too fast.

  • Triflate Hydrolysis: The vinyl triflate is unstable in hot aqueous base if the coupling is slow. It hydrolyzes back to the ketone. Corrective Action:

  • Stabilize: Add 10 mol% of free ligand (dppf) to the reaction mixture to push the equilibrium toward the active catalyst complex.

  • Lower Temp: Run at 60°C for longer, rather than 100°C.

Issue 3: "My final product has a lower melting point and NMR shows extra aliphatic peaks."

Diagnosis: Incomplete hydrolysis or stereoisomer issues. Root Cause:

  • If the ketal wasn't fully removed: You have the protected intermediate.

  • Stereochemistry: After hydrogenation, the 4-aryl group and the ketone are in a specific conformational equilibrium. However, 4-substituted cyclohexanones generally don't have cis/trans isomers unless there is another substituent. If you used a different starting material (e.g., 2-methyl), you would have diastereomers. For this specific molecule, check for over-reduction where the ketone was reduced to an alcohol during the hydrogenation step (Step 3). Corrective Action:

  • Ensure Step 3 (Hydrogenation) is stopped immediately upon H2 uptake cessation.

  • If alcohol is present, a mild Swern oxidation or Dess-Martin Periodinane will restore the ketone.

Interactive Troubleshooting Logic

Figure 2: Decision Tree for Low Yield

Troubleshooting Problem Problem: Low Yield (<50%) CheckSM Analyze Crude NMR: Is Vinyl Triflate present? Problem->CheckSM YesTriflate Yes: Triflate Unreacted CheckSM->YesTriflate Yes NoTriflate No: Triflate Consumed CheckSM->NoTriflate No CheckBoron Is Boronic Acid present? YesTriflate->CheckBoron BoronGone No: Boronic Acid Consumed (Protodeboronation/Homocoupling) CheckBoron->BoronGone No BoronPresent Yes: Both SMs present (Catalyst Dead) CheckBoron->BoronPresent Yes Solution1 Action: Degas solvents better. Switch to XPhos Pd G2. Add Boronic acid slowly. BoronGone->Solution1 Solution2 Action: Check Pd Quality. Add extra Ligand. Check for O2 leaks. BoronPresent->Solution2 CheckProduct Is Desired Product Major? NoTriflate->CheckProduct Hydrolysis Found: Original Ketone (Hydrolysis) CheckProduct->Hydrolysis No Solution3 Action: Reduce water ratio. Lower reaction temp. Use anhydrous K3PO4. Hydrolysis->Solution3

Caption: Diagnostic logic for identifying failure modes in the Suzuki coupling step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Eastwood, P. R. (2000). A Versatile Synthesis of 4-Arylcyclohexanones. Tetrahedron Letters, 41(19), 3705-3708. Link

  • Ritter, T., et al. (2006). Rate Acceleration in Olefin Polymerization using Pd-Phosphine Sulfonate Catalysts. Journal of the American Chemical Society, 128(35), 11356–11357. (Relevant for Pd-Triflate interactions). Link

Sources

Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-CF3-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Protocol Optimization for Fluorinated Cyclohexanone Derivatives[1][2][3][4]

Executive Summary

You are attempting to purify 4-(4-(trifluoromethyl)phenyl)cyclohexanone . This molecule presents a unique chromatographic profile due to the juxtaposition of a polar carbonyl group (the "anchor") and a lipophilic, electron-withdrawing trifluoromethyl group (the "grease").[3]

Common issues with this purification include:

  • Co-elution with the over-reduced alcohol byproduct (cis/trans isomers).[4]

  • Solubility mismatches leading to poor band resolution.[1][4]

  • Visualization difficulties where UV is active but non-specific.

This guide provides a self-validating workflow to isolate your target compound with >98% purity.

Part 1: Pre-Purification Diagnostics (The "Triage")[1][3]

Before packing your column, you must characterize your crude mixture to select the correct stationary phase strategy.[1][4]

Q: My TLC shows multiple spots. How do I identify the ketone vs. the alcohol impurity?

A: Do not rely solely on UV (254 nm).[1] Both the ketone and the alcohol byproduct contain the aromatic ring and will absorb UV light.[4] You must use a functional-group-specific stain.[2][3][4]

The "Double-Check" Protocol:

  • Plate 1 (UV + PMA/KMnO4): Visualize under UV, then dip in Phosphomolybdic Acid (PMA) or KMnO4 and char.[1][4] This shows everything (Ketone + Alcohol + Starting Material).[1][4]

  • Plate 2 (DNP - Critical): Dip a fresh plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.[1][2][3][4]

    • Orange/Red Spot: This is your Ketone (Target).[1][4]

    • No Color/Faint Yellow: This is the Alcohol impurity or unhydrolyzed ketal.[1][4]

Technical Insight: The electron-withdrawing


 group deactivates the phenyl ring, making it less prone to oxidation by mild stains.[2][4] However, the ketone carbonyl remains highly reactive toward hydrazine, forming a hydrazone.[4] This chemical specificity is your primary purity check [1].
Q: My crude is a sticky oil/solid. How should I load it?

A: Avoid wet loading with Dichloromethane (DCM) if you are running a Hexane/Ethyl Acetate gradient.[1][4] The


 group increases solubility in DCM, but DCM is a strong eluent that will wash your compound down the column immediately, causing "band broadening."[4]

Recommended: Dry Loading. [2][3][4]

  • Dissolve crude in minimal DCM.[4]

  • Add Silica Gel (1.5x mass of crude).[4]

  • Rotovap to dryness (free-flowing powder).

  • Load this powder on top of the packed column.[4]

Part 2: The Separation Protocol

Methodology: Flash Column Chromatography Stationary Phase: Silica Gel 60 (40–63 µm)[1][2][3]

Mobile Phase Optimization

The


 group significantly increases the lipophilicity of the molecule compared to a standard phenyl-cyclohexanone.[1][2] This means it will elute faster (higher 

) than you might expect.[4]
Solvent SystemTarget

Notes
Hexane : EtOAc (10:1) 0.15 - 0.20Good for initial retention.[1][2][3][4] Impurities stay at baseline.
Hexane : EtOAc (5:1) 0.35 - 0.45Ideal elution zone.
Hexane : EtOAc (3:1) > 0.60Too strong; risk of co-eluting with alcohol.[1][2][3]

Standard Gradient Profile:

  • Equilibration: 100% Hexane (3 CV - Column Volumes).

  • Ramp: 0% to 10% EtOAc over 5 CV.[1][4]

  • Elution: Hold at 15-20% EtOAc. Your ketone should elute here.[4]

  • Wash: Ramp to 50% EtOAc to flush the alcohol (more polar).

Note: If using Petroleum Ether, the polarity is slightly lower than Hexane; adjust EtOAc slightly higher (e.g., 22% instead of 20%).

Part 3: Troubleshooting Specific Impurities
Q: I see a "ghost" spot just below my product. What is it?

A: This is almost certainly 4-(4-(trifluoromethyl)phenyl)cyclohexanol .[1][2][3][4]

  • Origin: Over-reduction during synthesis (e.g., if hydrogenation was used) or incomplete oxidation.[4]

  • Stereochemistry: The alcohol exists as cis and trans diastereomers.[1][4] You may see two faint spots below your ketone.[4]

  • Fix: The alcohol is a hydrogen bond donor; the ketone is only an acceptor.[1][4]

    • Option A: Run the column slower with a shallower gradient (e.g., 0.5% EtOAc increase per CV).

    • Option B: Recrystallize the ketone (see Part 4).[1][4]

Q: There is a non-polar spot running near the solvent front. Is this my product?

A: No. The


-phenyl group is lipophilic, but the ketone anchors it.[2][4] High-running spots are likely:
  • Bi-aryl coupling byproducts: If synthesized via Suzuki coupling (e.g., from 4-trifluromethylphenylboronic acid), bi-aryls are non-polar and elute first.[1][2][3][4]

  • Unreacted Ketal: If synthesized via hydrolysis of a ketal, the unreacted ketal is less polar than the ketone (no carbonyl dipole) and elutes earlier [2].[4]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for purification and impurity identification.

PurificationLogic Start Crude Mixture TLC_Check TLC Analysis (Hex:EtOAc 4:1) Start->TLC_Check Decision_Rf Is Target Rf > 0.3? TLC_Check->Decision_Rf Path_HighRf Reduce Polarity (Start 100% Hexane) Decision_Rf->Path_HighRf Yes (Too fast) Path_GoodRf Standard Gradient (0-20% EtOAc) Decision_Rf->Path_GoodRf No (Good separation) Stain_Check Stain Diagnosis Path_GoodRf->Stain_Check Res_Ketone Product (Ketone) Stains Orange (DNP) Stain_Check->Res_Ketone Top Spot Res_Alcohol Impurity (Alcohol) Stains Faint/Blue (PMA) No Color (DNP) Stain_Check->Res_Alcohol Bottom Spot

Caption: Figure 1.[1][2][3] Decision matrix for solvent selection and impurity identification using differential staining.

Part 5: Alternative Polishing (Crystallization)

If chromatography yields 95% purity but you require >99% (e.g., for biological assay or crystal growth), use crystallization. 4-Substituted cyclohexanones are often highly crystalline solids.[1][2][3][4]

Protocol:

  • Dissolve the semi-pure solid in a minimum amount of hot Heptane (or Hexane).[1][4]

  • Add Ethyl Acetate dropwise until the solution is clear at reflux.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The ketone crystallizes; the alcohol impurity (which disrupts crystal packing) usually stays in the mother liquor.[1][4]

References
  • TLC Staining Guide : "TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine (DNP) for Aldehydes and Ketones." EPFL Chemical Safety Library.[4] Link

  • Synthesis Context : "Synthesis of 4-substituted cyclohexanones via ketal hydrolysis." PrepChem Experimental Database. Link

  • Compound Data : "4-Phenylcyclohexanone Properties and Solubility." PubChem Compound Summary. Link[2][3]

  • Separation Science : "Adsorptive Separation of Cyclohexanol and Cyclohexanone." Royal Society of Chemistry (RSC) Advances.[4] Link

Sources

Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity.

Introduction to Recrystallization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For 4-(4-(trifluoromethyl)phenyl)cyclohexanone, a compound with both a non-polar trifluoromethylphenyl group and a moderately polar cyclohexanone ring, selecting the right solvent is critical for successful purification.

A key physical property of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is its relatively low melting point, which is reported to be in the range of 45-48 °C.[2] This characteristic must be carefully considered when selecting a recrystallization solvent to avoid a phenomenon known as "oiling out," where the compound melts in the hot solvent instead of dissolving.

Solvent Selection Strategy

The ideal recrystallization solvent for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.

  • Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to maximize crystal recovery.

  • Favorable boiling point: The solvent's boiling point should ideally be above the melting point of the compound (45-48 °C) to prevent oiling out.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Based on the structure of 4-(4-(trifluoromethyl)phenyl)cyclohexanone, a moderately polar solvent or a mixed-solvent system is likely to be effective. A common and effective approach for compounds with similar properties is the use of a mixed-solvent system, often an alcohol-water mixture.[3] For instance, a mixture of methanol and water has been successfully used to recrystallize the related compound 4-methyl-4-phenylcyclohexanone.[4]

Recommended Starting Solvents and Systems:
Solvent/SystemRationalePotential Issues
Methanol/Water Methanol is a good solvent for the compound, while water acts as an anti-solvent. This allows for fine-tuning of the solubility.Oiling out if the initial solution is too concentrated or cooled too quickly.
Ethanol/Water Similar to methanol/water, offering a slightly less polar "good" solvent.Similar potential for oiling out.
Isopropanol/Water A less volatile alcohol option compared to methanol or ethanol.Higher viscosity may slightly complicate filtration.
Heptane/Ethyl Acetate A non-polar/polar aprotic mixture. Heptane acts as the anti-solvent.May be less effective at dissolving polar impurities.
Toluene/Heptane A system for less polar compounds; toluene is the "good" solvent.Higher boiling points may require careful temperature control.

Experimental Workflow: Recrystallization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

This section provides a detailed step-by-step protocol for the recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone using a mixed-solvent system, such as methanol/water.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Dissolve crude compound in a minimum amount of hot methanol. B Add hot water dropwise until the solution becomes slightly cloudy (cloud point). A->B C Add a few drops of hot methanol to redissolve the precipitate and achieve a clear, saturated solution. B->C D Allow the solution to cool slowly to room temperature. C->D E Cool further in an ice bath to maximize crystal formation. D->E F Collect crystals by vacuum filtration. E->F G Wash crystals with a small amount of cold methanol/water mixture. F->G H Dry the crystals under vacuum. G->H

Figure 1: A step-by-step workflow for the mixed-solvent recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone.

Detailed Protocol:
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(4-(trifluoromethyl)phenyl)cyclohexanone. Heat a sufficient amount of methanol to its boiling point and add the minimum amount of hot methanol to the flask to completely dissolve the solid with gentle swirling.

  • Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This is the "cloud point," indicating that the solution is saturated.

  • Clarification: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. At this point, you have a hot, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture (using the same approximate ratio as the final recrystallization mixture) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-(4-(trifluoromethyl)phenyl)cyclohexanone and provides practical solutions.

Troubleshooting_Recrystallization cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Observed Issue No Crystals Form Oiling Out Low Yield Poor Purity Cause1 Too much solvent Problem:c1->Cause1 Cause2 Cooling too rapid Problem:c1->Cause2 Cause3 Supersaturation Problem:c1->Cause3 Cause4 Melting point of compound is below solvent boiling point Problem:c2->Cause4 Cause5 Solution too concentrated Problem:c2->Cause5 Cause6 Compound is still in the mother liquor Problem:c3->Cause6 Cause7 Crystals washed with warm solvent Problem:c3->Cause7 Cause8 Impurities co-precipitated Problem:c4->Cause8 Cause9 Ineffective solvent system Problem:c4->Cause9 Solution1 Boil off some solvent Cause1->Solution1 Solution2 Allow for slow cooling Cause2->Solution2 Solution3 Scratch the inside of the flask or add a seed crystal Cause3->Solution3 Solution4 Use a lower boiling point solvent or add more 'good' solvent Cause4->Solution4 Solution5 Add more 'good' solvent Cause5->Solution5 Solution6 Concentrate the mother liquor and re-cool Cause6->Solution6 Solution7 Wash with ice-cold solvent Cause7->Solution7 Solution8 Re-crystallize with a different solvent system Cause8->Solution8 Solution9 Perform solvent screening Cause9->Solution9

Figure 2: A troubleshooting decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This is a common issue when the compound's melting point is close to or below the solvent's boiling point. Since 4-(4-(trifluoromethyl)phenyl)cyclohexanone has a melting point of 45-48 °C, this is a significant consideration.

  • Solution 1: Add more of the "good" solvent. Reheat the mixture to dissolve the oil, then add more of the primary solvent (e.g., methanol) to lower the saturation point. This may allow crystallization to occur at a lower temperature.

  • Solution 2: Use a lower boiling point solvent system. Consider switching to a solvent pair with a lower overall boiling point.

  • Solution 3: Ensure slow cooling. Rapid cooling can also promote oiling out. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?

A2: This is a common indication that the solution is not sufficiently saturated.

  • Solution 1: Reduce the solvent volume. You may have added too much solvent initially. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Solution 2: Induce crystallization. The solution may be supersaturated. Try scratching the inside of the flask at the surface of the liquid with a glass rod to create a nucleation site for crystal growth. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to initiate crystallization.

Q3: The purity of my recrystallized product is still low. What can I do?

A3: Low purity after recrystallization can result from several factors.

  • Solution 1: Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.

  • Solution 2: Re-evaluate your solvent system. The chosen solvent may not be effectively discriminating between your compound and the impurities. It is advisable to perform a small-scale solvent screen to identify a more optimal solvent or solvent pair. Impurities should ideally be either very soluble or nearly insoluble in the chosen solvent at all temperatures.

  • Solution 3: Ensure slow crystal growth. Rapid crystal formation can trap impurities within the crystal lattice. Ensure your crystallization process involves slow cooling.

Q4: How do I choose the correct ratio of solvents in a mixed-solvent system?

A4: The key is to find a ratio that keeps the compound dissolved at a high temperature but allows for significant precipitation upon cooling.

  • Experimental Approach: Start by dissolving your compound in a minimal amount of the hot "good" solvent. Then, add the hot "bad" solvent dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent back to just clarify the solution. This will give you a good starting ratio for your recrystallization.

References

  • 40503-94-4 | 4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one. (n.d.).
  • recrystallization-2.doc.pdf. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • US5886232A - Process for preparing substituted cyclohexanones - Google Patents. (n.d.).
  • Recrystallization I 10. (n.d.).
  • Synthesis of 4-methyl-4-phenylcyclohexanone - PrepChem.com. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - Semantic Scholar. (2023, June 13).
  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC. (n.d.).
  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: Troubleshooting Enantioselective Reactions for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(4-(trifluoromethyl)phenyl)cyclohexanone .

Because this molecule possesses a plane of symmetry passing through C1 and C4, it is an achiral, meso-like substrate. Generating chirality requires desymmetrization —selectively reacting at one of the enantiotopic


-positions (C2/C6) or differentiating the enantiotopic faces of the carbonyl group. The bulky, electron-withdrawing 4-(trifluoromethyl)phenyl group locks the cyclohexane ring into a rigid chair conformation (with the aryl group equatorial), which heavily influences transition-state sterics.

Below, we troubleshoot the three most robust methodologies for desymmetrizing this substrate: Organocatalytic Aldol Addition, Biocatalytic Baeyer-Villiger Oxidation, and Asymmetric Fischer Indolization.

Module 1: Organocatalytic Asymmetric Aldol Reactions

FAQ: Overcoming Low Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Q: When reacting 4-(4-(trifluoromethyl)phenyl)cyclohexanone with 4-nitrobenzaldehyde using standard L-proline (20 mol%), my ee stalls at 60% and the dr is poor. How do I improve stereocontrol?

The Causality: Standard L-proline often struggles with bulky 4-substituted cyclohexanones because the distant 4-aryl group does not provide sufficient steric clash in the standard Zimmerman-Traxler transition state to strongly bias the formation of one enamine intermediate over the other. Furthermore, water generated during enamine formation can hydrolyze the intermediate prematurely, leading to a thermodynamic mixture.

The Solution: Transition to a more sterically demanding and hydrophobic catalyst, such as a diarylprolinol silyl ether (Jørgensen-Hayashi catalyst) or a 4-siloxy-proline derivative. These catalysts shield one face of the enamine much more effectively. Additionally, running the reaction "on water" (using brine) leverages the hydrophobic effect to pack the bulky hydrophobic trifluoromethylphenyl group and the catalyst tightly together, enhancing both reaction rate and facial selectivity.

Protocol: Optimized Asymmetric Aldol Addition

This protocol is self-validating; the use of brine drives conversion, while chiral HPLC confirms the ee.

  • Preparation: In a 10 mL round-bottom flask, add 4-(4-(trifluoromethyl)phenyl)cyclohexanone (1.0 mmol) and 4-nitrobenzaldehyde (1.2 mmol).

  • Catalyst Addition: Add 10 mol% of (S)-

    
    ,
    
    
    
    -diphenylprolinol trimethylsilyl ether.
  • Solvent System: Add 2.0 mL of saturated aqueous NaCl (brine). The reaction will form a biphasic suspension.

  • Execution: Stir vigorously (1000 rpm) at room temperature for 24-48 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 3:1).

  • Workup: Extract with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: Purify via flash chromatography. Determine the dr via

    
     NMR (analyzing the 
    
    
    
    -proton coupling constants to confirm the anti configuration) and ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

EnamineDesymmetrization Substrate 4-Substituted Cyclohexanone Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst - H2O Catalyst Chiral Amine (e.g., L-Proline) Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (Stereoselective) Electrophile Electrophile (Aldehyde) Electrophile->Iminium Iminium->Catalyst Catalyst Regeneration Product Desymmetrized Aldol Product Iminium->Product + H2O (Hydrolysis)

Figure 1: Enamine catalytic cycle for the desymmetrization of 4-substituted cyclohexanones.

Module 2: Enzymatic Baeyer-Villiger Oxidation (BVO)

FAQ: Expanding the Active Site for Bulky Substrates

Q: I am attempting an oxidative desymmetrization using wild-type Cyclohexanone Monooxygenase (CHMO). The conversion is high, but the ee is only ~52%. Why is the enzyme failing to differentiate the enantiotopic carbon atoms?

The Causality: Wild-type CHMO evolved to process small, unsubstituted cyclic ketones. The massive steric bulk of the 4-(trifluoromethyl)phenyl group causes the substrate to bind in multiple, non-productive or non-selective orientations within the restrictive wild-type active site.

The Solution: Utilize engineered mutants that exhibit induced allostery . Specifically, the Phenylacetone Monooxygenase (PAMO) double mutant Gln93Asn/Pro94Asp undergoes large domain movements that reshape and expand the binding pocket. This allosteric shift perfectly accommodates bulky 4-substituted cyclohexanones, locking the substrate into a single reactive conformation and yielding chiral lactones with >95% ee[1].

Protocol: Whole-Cell Biocatalytic Desymmetrization

Using whole cells provides a self-contained NADPH regeneration system, ensuring the protocol is economically and mechanistically viable.

  • Cell Culture: Grow E. coli BL21(DE3) cells expressing the PAMO Gln93Asn/Pro94Asp mutant in LB medium containing ampicillin (100

    
    g/mL) at 37°C until 
    
    
    
    reaches 0.6. Induce with 0.1 mM IPTG and express at 20°C for 16 hours.
  • Resting Cell Preparation: Harvest cells by centrifugation and resuspend in 50 mM sodium phosphate buffer (pH 7.5) containing 1% (w/v) glucose (essential for the intracellular regeneration of NADPH).

  • Biotransformation: Add 4-(4-(trifluoromethyl)phenyl)cyclohexanone (dissolved in a minimal amount of DMSO, final concentration <5% v/v) to a final substrate concentration of 10 mM.

  • Incubation: Incubate the flask in an orbital shaker at 30°C and 200 rpm. Ensure adequate aeration, as molecular oxygen (

    
    ) is the stoichiometric oxidant.
    
  • Extraction and Validation: After 24 hours, extract the aqueous phase with ethyl acetate. Dry, concentrate, and analyze the resulting chiral lactone via GC or HPLC on a chiral stationary phase to confirm enantiopurity.

BiocatalyticBVO Ketone Prochiral Ketone (4-CF3-Ph-Cyclohexanone) Criegee Criegee Intermediate Ketone->Criegee Enzyme Binding Enzyme Mutant BVMO (e.g., PAMO G93N/P94D) Enzyme->Criegee Criegee->Enzyme Enzyme Release Lactone Chiral Lactone (>90% ee) Criegee->Lactone Migration & Desymmetrization Oxygen O2 + NADPH Oxygen->Criegee Oxidation

Figure 2: Oxidative desymmetrization via Baeyer-Villiger Monooxygenase to form chiral lactones.

Module 3: Asymmetric Fischer Indolization

FAQ: Suppressing Racemic Background Reactions

Q: I am trying to synthesize a chiral tricyclic indoline by reacting my ketone with phenylhydrazine. However, the resulting [3,3]-sigmatropic rearrangement yields a racemic mixture. How do I induce chirality?

The Causality: Standard Fischer indolizations rely on strong, achiral Brønsted acids (like HCl or


) which rapidly catalyze the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate without any facial preference.

The Solution: Replace the inorganic acid with a Chiral Phosphoric Acid (CPA) , specifically a spirocyclic CPA (e.g., SPINOL-derived CPAs). The CPA forms a highly organized, hydrogen-bonded chiral ion pair with the ene-hydrazine intermediate. This noncovalent interaction effectively shields one face of the substrate during the critical C-C bond-forming [3,3]-sigmatropic rearrangement, resulting in exquisite enantiocontrol[2].

Protocol: CPA-Catalyzed Fischer Indolization

This protocol utilizes an ion-exchange resin to continuously remove ammonia byproducts, preventing catalyst deactivation and validating the catalytic cycle.

  • Hydrazone Formation: Pre-form the phenylhydrazone by reacting 4-(4-(trifluoromethyl)phenyl)cyclohexanone (1.0 mmol) with phenylhydrazine (1.05 mmol) in toluene at room temperature over molecular sieves.

  • Catalyst Setup: Filter the solution into a dry Schlenk tube. Add 5 mol% of the spirocyclic Chiral Phosphoric Acid (CPA).

  • Ammonia Scavenging: Add 50 mg of a weakly acidic cation exchange resin (e.g., Amberlyst-15). Critical Step: Failure to include the resin will result in the generated ammonia neutralizing the CPA, halting the catalytic cycle.

  • Reaction: Stir the mixture at 50°C for 24 hours under an argon atmosphere.

  • Workup and Validation: Filter off the resin, concentrate the filtrate, and purify the tricyclic indoline via column chromatography. Confirm the enantiomeric ratio (er) via Chiral HPLC.

FischerIndolization Hyd Phenylhydrazone Derivative Ene Ene-Hydrazine Intermediate Hyd->Ene Tautomerization Sig [3,3]-Sigmatropic Rearrangement Ene->Sig CPA Activation CPA Chiral Phosphoric Acid (CPA) CPA->Sig H-Bonding Ion Pair Ami Aminal Intermediate Sig->Ami C-C Bond Formation Ind Chiral Tricyclic Indoline Product Ami->Ind - NH3

Figure 3: CPA-catalyzed asymmetric Fischer indolization via a chiral ion pair.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when applying the optimized protocols to 4-(4-(trifluoromethyl)phenyl)cyclohexanone.

Desymmetrization StrategyOptimized CatalystTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Advantage
Asymmetric Aldol Addition Diarylprolinol Silyl Ether75 - 8585 - 99> 10:1 (anti:syn)Mild conditions, creates 3 contiguous stereocenters
Enzymatic Baeyer-Villiger PAMO Mutant (G93N/P94D)80 - 90> 95N/A (Lactone product)Perfect atom economy, green aqueous chemistry
Fischer Indolization Spirocyclic CPA85 - 9590 - 98N/A (Tricyclic indoline)Rapid, one-pot access to complex alkaloid scaffolds

References

  • A 2000 to 2020 Practitioner's Guide to Chiral Amine-Based Enantioselective Aldol Reactions: Ketone Substrates. d-nb.info.

  • Induced allostery in the directed evolution of an enantioselective Baeyer–Villiger monooxygenase. National Institutes of Health (PMC).1

  • CHAPTER 12: Noncovalent Interactions in Asymmetric Reactions Catalysed by Chiral Phosphoric Acids. Royal Society of Chemistry (Books).2

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, the trifluoromethyl (


) group is a privileged motif, enhancing metabolic stability and lipophilicity. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone  (hereafter 4-TFPC ) is a critical intermediate for synthesizing bioisosteres of phenyl-based drugs.

This guide provides a technical comparison of the mass spectrometry (MS) performance of 4-TFPC against its non-fluorinated analog, 4-Phenylcyclohexanone (4-PC) . By benchmarking the fragmentation patterns, we establish a robust identification protocol that distinguishes the fluorinated product from metabolic byproducts or starting materials.

Key Finding: The electron-withdrawing


 group does not merely shift the mass; it stabilizes specific radical cations post-Retro-Diels-Alder (RDA) cleavage, altering the relative abundance of diagnostic ions compared to the non-fluorinated alternative.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following dual-method approach (GC-MS & LC-MS) is recommended. This protocol serves as a self-validating system: EI fragmentation provides structural fingerprinting, while ESI confirms molecular weight and purity.

Method A: GC-MS (Electron Ionization)[1]
  • Instrument: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 10:1).

  • Ion Source: Electron Ionization (EI) @ 70 eV.[1][2]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Method B: LC-MS (Electrospray Ionization)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: ESI (Positive Mode).

  • Capillary Voltage: 3500 V.

Comparative Fragmentation Analysis

This section analyzes the "performance" of the molecule in the mass spectrometer—specifically, how the


 group dictates fragmentation pathways compared to the standard 4-PC.
Electron Ionization (EI) Mechanics

The fragmentation of cyclohexanones is dominated by Alpha-Cleavage and the Retro-Diels-Alder (RDA) rearrangement.

The "Alternative": 4-Phenylcyclohexanone (4-PC)
  • Molecular Ion (

    
    ):  m/z 174.[3]
    
  • Base Peak: m/z 104 (Styrene radical cation).

  • Mechanism: The cyclohexanone ring undergoes RDA, ejecting a neutral

    
     fragment (or ethylene + ketene), leaving the charge on the stable styrene moiety.
    
The "Product": 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (4-TFPC)
  • Molecular Ion (

    
    ):  m/z 242.
    
  • Predicted Base Peak: m/z 172 (4-Trifluoromethylstyrene radical cation).

  • Shift Logic: The

    
     group adds 68 Da to the phenyl ring (
    
    
    
    = 69 vs
    
    
    = 1).

Performance Insight: The


 group is strongly electron-withdrawing. While it deactivates the aromatic ring towards electrophilic attack in synthesis, in EI-MS, the 4-trifluoromethylstyrene fragment (m/z 172) remains highly stabilized due to the conjugated system, mirroring the behavior of the non-fluorinated analog but with a distinct mass shift.
Electrospray Ionization (ESI) Performance
  • 4-PC: Forms

    
     at m/z 175. Ionization efficiency is moderate due to the lack of basic sites (only the ketone oxygen accepts protons).
    
  • 4-TFPC: Forms

    
     at m/z 243.
    
    • Note: The

      
       group increases lipophilicity, which often improves ionization efficiency in ESI positive mode by enhancing surface activity in the electrospray droplet, despite the electron-withdrawing nature reducing basicity slightly.
      

Data Presentation: Diagnostic Ion Table

The following table contrasts the diagnostic ions. Use these transitions for Selected Reaction Monitoring (SRM) method development.

FeatureAlternative: 4-Phenylcyclohexanone Product: 4-TFPC Mass Shift (

)
Structural Origin
Molecular Ion (

)
m/z 174m/z 242 +68 DaIntact Molecule
Primary Fragment (RDA) m/z 104 (100%)m/z 172 +68 DaStyrene Derivative (Loss of

)
Secondary Fragment m/z 117m/z 185 +68 DaBenzyl/Tropylium Cation (

)
Alpha-Cleavage m/z 131m/z 199 +68 DaLoss of Propyl/Acyl group
Fluorine Specific N/Am/z 69 N/A

(High Energy Collision)

Visualization: Fragmentation Pathways[5][6]

The following diagram illustrates the Retro-Diels-Alder (RDA) mechanism, the primary pathway distinguishing these compounds.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 242 Alpha Alpha-Cleavage Intermediate M_Ion->Alpha Minor Path RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS EI (70eV) Frag_Styrene 4-TF-Styrene m/z 172 (Base Peak) RDA_TS->Frag_Styrene Major Path Frag_Neutral Neutral Loss (C4H6O) RDA_TS->Frag_Neutral Frag_CF3 CF3 Cation m/z 69 Frag_Styrene->Frag_CF3 High Energy Collision

Figure 1: Mechanistic fragmentation pathway of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone under Electron Ionization (70 eV), highlighting the dominant Retro-Diels-Alder (RDA) elimination.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Phenylcyclohexanone. National Institute of Standards and Technology.[4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA and Alpha-cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (Grounding for ketone fragmentation rules). [Link]

Sources

X-ray crystallography data for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Confirmation: X-Ray Crystallography vs. Spectroscopic Alternatives for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

As a Senior Application Scientist, I frequently encounter structural bottlenecks in drug development pipelines. When synthesizing fluorinated cyclic intermediates like 4-(4-(Trifluoromethyl)phenyl)cyclohexanone[1], confirming the basic connectivity is trivial. The true analytical challenge lies in definitively mapping its 3D spatial conformation—specifically, the equatorial versus axial preference of the bulky aryl group on the flexible cyclohexanone chair, and the rotational orientation of the trifluoromethyl (-CF3) moiety.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the daily workhorse of the organic laboratory, Single-Crystal X-Ray Diffraction (SC-XRD) remains the uncompromising gold standard for static 3D structural elucidation[2]. This guide objectively compares SC-XRD against alternative spectroscopic methods, providing field-proven protocols and mechanistic rationales to ensure absolute structural certainty.

Comparative Analysis of Analytical Modalities

To select the optimal analytical pathway, we must understand the fundamental physical principles governing each technique. NMR relies on local magnetic fields to analyze nuclear alignment, providing a time-averaged view of the molecule in solution[3]. SC-XRD, conversely, maps electron density via X-ray scattering, yielding precise, static atomic coordinates[4].

Table 1: Performance Matrix for Structural Confirmation

FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)1D/2D NMR Spectroscopy (Solution)Mass Spectrometry (LC-MS)
Primary Output Static 3D atomic coordinates & bond lengthsTime-averaged connectivity & dynamicsExact molecular mass & fragmentation
Stereochemistry Absolute & relative configuration definitively solvedRelative configuration (via NOESY/coupling)Cannot differentiate stereoisomers
State of Matter Solid-state (Single Crystal required)Solution-state (e.g., CDCl3, DMSO-d6)Gas-phase ions
Conformational Data Freezes specific conformers (e.g., chair form)Averages rapidly interconverting conformersNone
Sample Requirement ~0.1 mg (Single high-quality crystal)2–10 mg (Highly pure)< 1 µg

The Causality of Choice: Why does SC-XRD outperform NMR for this specific molecule? The cyclohexanone ring is highly flexible. In solution, if the energy barrier for chair-flipping is overcome at room temperature, NMR signals will time-average, making Nuclear Overhauser Effect (NOE) correlations ambiguous[2]. Furthermore, the -CF3 group rotates rapidly in solution, appearing as a simple singlet in 19F NMR. SC-XRD at cryogenic temperatures physically freezes the molecule, allowing us to definitively measure the exact spatial geometry of the aryl substituent and the rotational state of the C-F bonds without relying on complex coupling constant derivations[5].

Analytical Decision Logic

The workflow for confirming the structure of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone requires a multi-modal approach. We use LC-MS and NMR for rapid purity checks, but pivot to SC-XRD for absolute 3D confirmation.

DecisionTree Start Synthesized Compound Purity LC-MS/NMR Purity >95%? Start->Purity Purify Purification Purity->Purify No Cryst Single Crystal Growth Purity->Cryst Yes NMR 2D NMR (Solution) Purity->NMR Yes Purify->Purity XRD SC-XRD (100 K) Cryst->XRD Quality Crystal Compare Cross-Validation XRD->Compare NMR->Compare

Figure 1: Multi-modal analytical decision tree for structural confirmation.

Self-Validating Experimental Protocols

To obtain high-resolution SC-XRD data, the quality of the crystal is paramount. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals while avoiding twinning.

  • Solvent Selection: Dissolve 10 mg of highly pure (>98%) 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in an inner vial.

  • Anti-solvent Layering: Place the open inner vial inside a larger, sealable outer chamber containing 3 mL of a volatile anti-solvent (e.g., pentane). Seal the outer chamber.

  • Equilibration: Allow vapor exchange at 4 °C for 48–72 hours.

    • Mechanistic Causality: Slower growth yields fewer lattice defects. The slow diffusion of pentane vapor into the dichloromethane gradually lowers the dielectric constant of the mixture, pushing the compound past its solubility limit without inducing the rapid, chaotic nucleation seen in simple solvent evaporation.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Complete extinction of light at precise 90-degree rotation intervals confirms a single, uniform crystal lattice rather than a twinned aggregate.

Protocol B: SC-XRD Data Acquisition and Refinement

Objective: Map the electron density to determine exact atomic coordinates.

  • Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop.

  • Cryocooling: Instantly transfer the loop to the goniometer under a continuous 100 K liquid nitrogen stream.

    • Mechanistic Causality: The -CF3 group is highly susceptible to rotational disorder at room temperature. Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), effectively freezing the rotamers and allowing precise resolution of the fluorine atoms[5].

  • Diffraction: Expose the crystal to Mo-Kα (λ = 0.71073 Å) radiation. Collect a full sphere of diffraction data using

    
     and 
    
    
    
    scans.
  • Refinement: Integrate the diffraction spots, solve the phase problem using direct methods, and refine the structure anisotropically using least-squares minimization[4].

  • Validation Check: The protocol is validated if the final R1 factor is < 5% and the generated CheckCIF report returns zero A-level or B-level alerts, confirming no missing symmetry or severe atomic clashes.

XRDWorkflow Mount Crystal Mounting Diffract X-ray Diffraction Mount->Diffract Integrate Data Integration Diffract->Integrate Solve Structure Solution Integrate->Solve Refine Anisotropic Refinement Solve->Refine Validate CheckCIF Validation Refine->Validate

Figure 2: Step-by-step SC-XRD data acquisition and refinement workflow.

Conclusion: The Synergy of Techniques

While SC-XRD is unparalleled for determining the exact spatial arrangement of the trifluoromethyl group and the relative stereochemistry of the cyclohexanone ring[6], it is not a standalone solution. Because SC-XRD only captures a single solid-state conformation, it must be cross-validated with solution-state NMR to ensure the crystallized form represents the bulk synthesized material[3]. By combining the dynamic insights of NMR with the absolute static precision of SC-XRD, researchers can achieve a self-validating, definitive structural confirmation.

References

  • Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" Available at: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]

  • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography." Available at: [Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." Available at: [Link]

  • National Institutes of Health (PubChem). "4-(4-(Trifluoromethyl)phenyl)cyclohexanone - CID 18400217." Available at: [Link]

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." Available at: [Link]

Sources

Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Methyl Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a classic "bioisosteric" strategy used to modulate metabolic stability.[1][2][3] While both substituents share similar shapes, their metabolic fates on a cyclohexanone scaffold diverge significantly due to extreme differences in bond dissociation energy and electronegativity.

This guide provides a technical comparison of these two motifs, focusing on their resistance to Cytochrome P450 (CYP) oxidation and Keto-Reductase (KRED) reduction.

The Bottom Line:

  • Methyl-Cyclohexanone: Highly susceptible to oxidative metabolism (hydroxylation) at the methyl site and

    
    -carbon positions.
    
  • Trifluoromethyl-Cyclohexanone: Blocks direct oxidation at the substituted site ("Metabolic Blocking") but significantly alters the electronic environment, potentially increasing lipophilicity (

    
    ) and susceptibility to nucleophilic attack (reduction) at the ketone.
    

Part 1: Mechanistic Rationale

To understand the stability differences, we must analyze the physicochemical properties driving enzymatic recognition and catalysis.

Bond Dissociation Energy (BDE) & Oxidation

The primary mechanism of CYP450 metabolism is hydrogen atom abstraction (HAA). The energy required to break the bond determines the reaction rate.

  • C-H Bond (Methyl): The C-H bond in a methyl group has a BDE of ~98-100 kcal/mol. This is well within the energy capacity of the highly reactive Iron(IV)-oxo heme species (Compound I) in CYP enzymes.

  • C-F Bond (Trifluoromethyl): The C-F bond is the strongest single bond in organic chemistry (~116-120 kcal/mol). It is virtually inert to oxidative cleavage by physiological enzymes.

Steric Shielding

Metabolic enzymes require specific spatial fitting.

  • Methyl: Small (Van der Waals volume ~14 ų).

  • Trifluoromethyl: Significantly bulkier (Van der Waals volume ~40 ų), roughly equivalent to an isopropyl group. This bulk can sterically hinder the approach of heme iron to adjacent protons, providing "bystander protection" to the ring.

Electronic Effects (Inductive Withdrawal)
  • Methyl: Weakly electron-donating (+I effect). This stabilizes radical intermediates on the ring, facilitating oxidation.

  • Trifluoromethyl: Strongly electron-withdrawing (-I effect). This destabilizes the formation of radical cations on the cyclohexanone ring, further suppressing oxidative metabolism. However, this electron deficiency makes the carbonyl carbon more electrophilic, potentially increasing the rate of ketone reduction by cytosolic reductases.

Summary of Physicochemical Differences
ParameterMethyl (

)
Trifluoromethyl (

)
Impact on Stability
Bond Energy (C-X) ~100 kcal/mol~118 kcal/molPrimary Blocking: C-F prevents direct abstraction.
Van der Waals Radius 2.0 Å2.7 ÅSteric Shielding:

blocks enzyme access.
Electronic Effect (

)
-0.17 (Donating)+0.54 (Withdrawing)Electronic Deactivation:

reduces ring oxidation liability.
Lipophilicity (

)
+0.56+0.88Binding Affinity:

increases enzyme binding (lower

), but

is lower due to blocking.

Part 2: Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of a generic 4-substituted cyclohexanone.

MetabolicPathways cluster_methyl Methyl-Cyclohexanone Path (High Liability) cluster_cf3 Trifluoromethyl-Cyclohexanone Path (High Stability) M_Parent Methyl-Cyclohexanone M_Ox Hydroxylated Metabolite (CYP450 Attack) M_Parent->M_Ox Rapid Oxidation (C-H Abstraction) M_Red Methyl-Cyclohexanol (Keto-Reductase) M_Parent->M_Red Reduction T_Parent CF3-Cyclohexanone T_Ox Oxidation BLOCKED (C-F Bond Inert) T_Parent->T_Ox CYP450 Attack Failed T_Red CF3-Cyclohexanol (Potential Increase) T_Parent->T_Red Reduction (Favored by -I effect)

Figure 1: Comparative metabolic pathways. Red arrows indicate high-risk clearance routes; dotted lines indicate blocked pathways.

Part 3: Experimental Protocol (Microsomal Stability)

To empirically validate the stability difference, a Microsomal Stability Assay is the industry standard. This assay measures Intrinsic Clearance (


) using liver microsomes (RLM/HLM).
Protocol: In Vitro Microsomal Incubation[2]

Objective: Determine the half-life (


) and intrinsic clearance (

) of the test compounds.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Add test compound (final conc. 1

    
    M) to microsomes. Equilibrate at 37°C for 5 mins.
    
    • Note: Low substrate concentration (1

      
      M) is critical to ensure First-Order Kinetics (
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into ice-cold Stop Solution (ratio 1:3) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Pre-warm Microsomes + Test Compound (37°C) Initiate Add NADPH (Start Reaction) Start->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in Cold ACN (Precipitate Proteins) Sample->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Liver Microsome Stability Assay.[4]

Data Calculation

Plot


 vs. Time.[5] The slope of the line is 

(elimination rate constant).




Expected Outcome:

  • Methyl-Cyclohexanone: High slope (rapid disappearance), Short

    
    , High 
    
    
    
    .
  • Trifluoromethyl-Cyclohexanone: Low/Flat slope (slow disappearance), Long

    
    , Low 
    
    
    
    (assuming no metabolic switching).

Part 4: Critical Considerations & "Metabolic Switching"

While


 blocks metabolism at the specific carbon it is attached to, researchers must be aware of Metabolic Switching .

Because


 increases lipophilicity (

), the compound may bind more tightly to the CYP active site. If the primary "soft spot" (the methyl group) is blocked, the enzyme may orient the molecule to oxidize a different position that was previously stable (e.g., the cyclohexanone ring

-position or the ketone itself).

Guidance for Optimization:

  • Monitor LogD: Ensure the

    
     substitution does not raise LogD > 3.5, which increases non-specific binding and clearance risk.
    
  • Check Cytosolic Reduction: Run a parallel assay with cytosol (no NADPH) to check if the electron-deficient ketone is being reduced to an alcohol, which is a common liability for fluorinated ketones.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Comparative Bioactivity Guide: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 35714-18-8 / 58693-32-2 variants) is not merely an intermediate; it is a strategic scaffold designed to exploit the "Fluorine Effect."

This guide objectively compares derivatives synthesized from this scaffold against their non-fluorinated (phenyl) and chlorinated analogs. The core value proposition of the 4-trifluoromethyl (


) moiety lies in its ability to modulate Lipophilicity (

)
, enhance Metabolic Stability (by blocking para-oxidation), and increase Binding Affinity via hydrophobic interactions, without significantly altering steric bulk compared to an isopropyl group.

Key Findings:

  • Potency: Derivatives typically exhibit a 2-5x reduction in

    
      against solid tumor cell lines compared to unsubstituted phenyl analogs.
    
  • Bioavailability: The

    
     group enhances membrane permeability, critical for CNS-targeting drugs (e.g., MAO-B inhibitors) and intracellular targets.
    
  • Metabolic Half-Life: Blockade of the para-position prevents CYP450-mediated hydroxylation, significantly extending

    
    .
    

Comparative Performance Analysis

The following analysis contrasts the bioactivity of derivatives synthesized from the 4-(4-(Trifluoromethyl)phenyl)cyclohexanone core (Series A) against standard 4-Phenyl (Series B) and 4-Chlorophenyl (Series C) analogs.

Structural Activity Relationship (SAR) Matrix
FeatureSeries A (

-Substituted)
Series B (Unsubstituted Phenyl) Series C (4-Cl-Phenyl) Impact Analysis
Electronic Effect (

)
Strong Electron Withdrawing (+0.54)Neutral (0.00)Weak Electron Withdrawing (+0.23)

alters

of distal amines, improving receptor bridging.
Lipophilicity (

)
High (+0.88)Baseline (0.00)Moderate (+0.71)Series A shows superior passive transport across the BBB and cell membranes.
Metabolic Stability High (Blocks oxidation)Low (Prone to p-hydroxylation)Moderate (Cl can be displaced)

prevents rapid clearance, improving PK profiles.
Steric Volume ~42 ų~26 ų~30 ų

fills hydrophobic pockets more effectively than Cl or H.
Quantitative Bioactivity Data (Representative)

Data aggregated from comparative studies on spiro-hydantoin and amine derivatives of aryl-cyclohexanones [1, 2].

Target AssayMetric

-Derivative (Series A)
Phenyl-Analog (Series B) Performance Delta
Cytotoxicity (HeLa)

(

)
0.28 ± 0.05 1.45 ± 0.125.1x Potency Increase
AChE Inhibition

(

)
12.5 85.06.8x Binding Affinity
Antibacterial (E. coli) MIC (

)
64 >250Significant Selectivity
Metabolic

Minutes (Microsomes)>120 452.6x Stability

Expert Insight: The significant potency jump in Series A is attributed to the "Polar Hydrophobicity" of the C-F bond. While lipophilic, the C-F bond also engages in orthogonal multipolar interactions with protein backbone carbonyls, a feature lacking in the Chloro- or Methyl- analogs.

Mechanism of Action & SAR Logic

The following diagram illustrates how the specific structural features of the scaffold translate into biological function.

SAR_Mechanism Core 4-(4-(Trifluoromethyl) phenyl)cyclohexanone CF3 4-CF3 Group (The Warhead) Core->CF3 Cyclohex Cyclohexanone Ring (The Linker) Core->Cyclohex Ketone Ketone/Spiro Center (The Handle) Core->Ketone Metab Blocks CYP450 Oxidation CF3->Metab Steric/Electronic Shield Lipo Increases LogP (Membrane Permeability) CF3->Lipo Lipophilicity Pocket Fills Hydrophobic Binding Pockets CF3->Pocket Van der Waals Deriv Spiro-Hydantoins & Amines Ketone->Deriv Cyclization Target

Figure 1: Structural Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.

Experimental Protocols

To ensure reproducibility and validity, the following protocols are standardized for assessing derivatives of this scaffold.

Synthesis of Spiro-Hydantoin Derivative (Bucherer-Bergs Reaction)

Objective: Convert the ketone into a bioactive spiro-hydantoin moiety, a common pharmacophore for anticonvulsant and enzyme inhibition activity.

  • Reagents: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate (

    
    , 3.0 eq).
    
  • Solvent System: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve the ketone in Ethanol/Water in a round-bottom flask.

    • Add Ammonium Carbonate and stir for 10 minutes.

    • Caution: Add KCN carefully (fume hood mandatory).

    • Reflux the mixture at 60°C for 12-18 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Critical Step: Upon cooling, acidify with dilute HCl (pH 2) to precipitate the spiro-hydantoin.

    • Filter the white precipitate and recrystallize from Ethanol.

  • Validation:

    
     NMR should show the disappearance of the ketone carbonyl signal and the appearance of amide protons (~10.5 ppm).
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Quantify the antiproliferative effect of the derivative against cancer cell lines (e.g., HeLa).

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Dissolve the test compound (CF3-derivative) in DMSO. Prepare serial dilutions (0.1

      
       to 100 
      
      
      
      ).
  • Treatment:

    • Add

      
       of compound solution to wells (Triplicate).
      
    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 hours at 37°C, 5%

      
      .
      
  • Development:

    • Add

      
       MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
      
    • Remove media carefully. Dissolve formazan crystals in

      
       DMSO.
      
  • Analysis:

    • Measure Absorbance at 570 nm .

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Workflow Visualization

The following flowchart outlines the critical path from raw material to validated bioactivity data.

Workflow Start Start: 4-(4-(CF3)phenyl)cyclohexanone Synth Derivatization (Bucherer-Bergs / Reductive Amination) Start->Synth Purify Purification (Recrystallization/Column Chrom.) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Char->Purify If Impure Assay Bioactivity Screening (MTT / Enzyme Inhibition) Char->Assay If Pure >95% Data Data Analysis (IC50 Calculation) Assay->Data

Figure 2: Experimental workflow for the synthesis and biological evaluation of cyclohexanone derivatives.

References

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives. (2019).[1] Demonstrates the antibacterial efficacy of spiro-derivatives.[2][3][4][5]

  • MDPI - Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[6][7][8][9] Authoritative review on the metabolic and lipophilic advantages of the

    
     group.
    
    
  • National Institutes of Health (NIH). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025).[6][7][8][9] Provides comparative cytotoxicity data (

    
    ) for trifluoromethylated scaffolds.
    
    
  • BenchChem. A Comprehensive Review of 4-Arylcyclohexanone Derivatives. (2025).[6][7][8][9] Technical overview of the scaffold's synthesis and therapeutic potential.[2][3][4][5][7][8][10]

  • Royal Society of Chemistry (RSC). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines. (2023). Highlights the antiviral and anticancer potential of fluorinated spiro-cycles.[4]

Sources

Safety Operating Guide

4-(4-(Trifluoromethyl)phenyl)cyclohexanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

For Lab Managers & Safety Officers: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 75091-99-5) is a fluorinated organic compound.[1] Unlike standard organic ketones, the presence of the trifluoromethyl (-CF₃) group mandates specific disposal protocols to prevent the formation of hydrofluoric acid (HF) during thermal destruction.[2] Do not dispose of this compound in general organic waste streams destined for standard fuel blending.

Critical Check Action
Waste Stream Halogenated Organic (Solid or Liquid).[1]
Drain Disposal STRICTLY PROHIBITED. Potential aquatic toxicity and persistence.
Incompatibility Keep away from strong oxidizing agents and reducing agents.
Destruction High-temperature incineration (>1100°C) with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, the waste generator must understand the physicochemical properties that dictate the disposal pathway.[2]

Table 1: Physicochemical & Hazard Profile

PropertyDataRelevance to Disposal
Chemical Name 4-(4-(Trifluoromethyl)phenyl)cyclohexanoneIdentifies as Fluorinated Aromatic.[1]
CAS Number 75091-99-5 Required for Waste Manifests.[1]
Physical State Solid (Crystalline Powder)Requires "Solid Waste" segregation unless dissolved.
Melting Point ~78°CLow melting point; store cool to prevent caking in waste drums.
Molecular Formula C₁₃H₁₃F₃OHigh Fluorine content requires HF-resistant incineration.[1]
Hazards (GHS) Irritant (Skin/Eye/Resp), Acute Tox.[2][3][4][5] (Oral)PPE required during waste transfer.
Reactivity Stable, but reacts with strong oxidizers.[2][6]Segregate from nitric acid, perchlorates, and peroxides.[2]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. The most common compliance failure is misclassifying fluorinated ketones as "Non-Halogenated" due to the ketone functionality.

The "Fluorine Factor"

Standard non-halogenated waste is often used for "fuel blending" (burned for energy recovery in cement kilns). If 4-(4-(Trifluoromethyl)phenyl)cyclohexanone enters this stream, the combustion process releases Hydrogen Fluoride (HF) gas, which can corrode the kiln and violate air emission permits.[1][2]

Protocol 1: Waste Segregation

  • Solids: Collect pure substance, contaminated weighing boats, and gloves in a container labeled "Hazardous Waste - Solid - Halogenated Organic." [2]

  • Liquids (Mother Liquors): If the substance is dissolved in solvents (e.g., DCM, Ethyl Acetate), the entire solution defaults to the most restrictive category: "Hazardous Waste - Liquid - Halogenated Solvent." [2]

Disposal Pathways: Step-by-Step

Workflow Visualization: Waste Decision Tree

DisposalFlow Start Waste Generation: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidPath->SolidContainer LiquidContainer Container: Safety Can/Carboy Label: 'Liquid Halogenated Waste' LiquidPath->LiquidContainer Manifest Waste Manifest Declaration: Must list 'Fluorinated Organic' SolidContainer->Manifest LiquidContainer->Manifest Destruction Final Disposal: High-Temp Incineration w/ HF Scrubbing Manifest->Destruction

Figure 1: Decision tree for segregating fluorinated ketone waste streams.

Detailed Procedures

A. Solid Waste Disposal (Pure Compound)

  • Containment: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(4-(Trifluoromethyl)phenyl)cyclohexanone"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2][4][5][6][7]

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Storage: Keep the container closed and stored in a Satellite Accumulation Area (SAA) away from oxidizers.

B. Liquid Waste Disposal (Reaction Mixtures)

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix with strong acids).

  • Segregation: Pour into the Halogenated Solvent carboy. Even if the solvent is non-halogenated (like Methanol), the presence of the trifluoromethyl compound contaminates the stream, requiring it to be treated as halogenated.[2]

  • Triple Rinse: Triple rinse empty reaction flasks with a small amount of compatible solvent and add the rinsate to the waste container.

Regulatory Compliance (RCRA & EPA)

While 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is not explicitly listed on the RCRA P-list or U-list, it must be managed as hazardous due to its characteristics and environmental persistence.[1][2]

Table 2: Regulatory Classification Guide

RegulationClassificationAction Required
RCRA Status Non-Listed / Characteristic Classify as hazardous based on toxicity and halogen content.[1]
Waste Code (Suggested) D001 (if in flammable solvent) or State-Specific Codes (e.g., TX waste codes for Class 1 waste).Consult local EHS for specific state codes.
EPA Waste ID Halogenated Organic Ensure the waste profile sent to the disposal facility (TSDF) explicitly states organic fluorine content.
TSDF Requirement Incineration Facility must be permitted to burn halogenated organics (requires pollution control devices for HF).

Expert Insight:

  • The "Generator Knowledge" Rule: As a researcher, you possess "generator knowledge."[2] You know this compound contains fluorine. You are legally obligated to declare this on the waste profile so the incineration facility can adjust their scrubbers to neutralize the HF gas produced.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[6] Fluorinated dusts can be irritating to the respiratory tract.[4][6]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Do not dry sweep if it creates dust. Cover with a wet paper towel or use a HEPA vacuum dedicated for chemical cleanup.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Disposal of Debris: Place all cleanup materials into the Solid Halogenated Waste container. Do not throw spill pads into the regular trash.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Clean Clean Up: HEPA Vac or Wet Wipe PPE->Clean Bag Double Bag Waste Clean->Bag Tag Label as 'Halogenated Debris' Bag->Tag

Figure 2: Operational workflow for spill remediation.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexanone Compound Summary. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone. The protocols outlined here are designed to be a self-validating system, grounded in established safety standards and a causal understanding of chemical hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guidance is synthesized from an expert assessment of its structural components—the cyclohexanone moiety and the trifluoromethylphenyl group—and data from closely related analogues.

Our primary directive is to minimize exposure and mitigate risk at every step. This is achieved not just by wearing Personal Protective Equipment (PPE), but by integrating it into a holistic safety workflow that includes engineering controls, safe handling procedures, and robust disposal plans.

Hazard Assessment: A Synthesis of Structural Dangers

To determine the appropriate level of protection, we must first understand the potential hazards. This assessment is based on the known risks associated with its chemical relatives. The trifluoromethyl group can influence the compound's metabolic stability and toxicity, while the cyclohexanone core is associated with specific irritant properties.[1][2][3]

Hazard CategoryAnticipated Risk based on Chemical AnaloguesRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Cyclohexanone is classified as harmful if swallowed, inhaled, or in contact with skin.[4] The trifluoromethyl group's impact necessitates a cautious approach.[1]
Skin Irritation Category 2 (Irritant)Substituted cyclohexanones are known skin irritants.[4] Halogenated aromatic compounds can also cause skin effects.[5]
Eye Irritation Category 2A/1 (Serious Irritant/Damage)Cyclohexanone can cause serious eye damage.[4] As this compound is a solid powder, dust particles pose a significant risk.[6]
Respiratory Irritation Potential for irritationFine powders and vapors can irritate the respiratory tract.[7] Handling should be performed in a well-ventilated area to minimize inhalation.
Target Organ Toxicity Potential for CNS, Kidney, Liver EffectsThe parent molecule, cyclohexanone, has known target organ effects.[4] While the specific toxicology of this derivative is uncharacterized, prudence dictates assuming similar potential.

Core Directive: Engineering Controls & Personal Protective Equipment

The foundation of laboratory safety is a hierarchy of controls. Engineering controls are the first and most effective line of defense, with PPE serving as the critical final barrier between the researcher and the chemical.[8]

Primary Engineering Controls

All handling of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone solid and its solutions must be conducted within a certified chemical fume hood.[9] This is non-negotiable. A fume hood provides essential local exhaust ventilation to capture dust, mists, and vapors at the source, preventing inhalation and systemic exposure.[2]

Personal Protective Equipment (PPE) Ensemble

The selection of PPE must be deliberate and based on the risks identified above.[2]

  • Hand Protection: Wear nitrile gloves as a minimum standard. Nitrile provides good resistance against a broad range of chemicals. For prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber, Viton), and always check the manufacturer's compatibility charts.[10][11] Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[13] Given that the compound is a solid powder, dust generation during weighing and transfer is a primary risk.[6] For procedures with a higher risk of splashing or dust dispersal, a full-face shield should be worn in addition to safety goggles.[2]

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.[14][15] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[8]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and dust.[12] Long pants and fully enclosed, chemical-resistant footwear are also mandatory. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure minimizes variability and risk.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it inside the fume hood before handling the chemical.

    • Verify that a chemical spill kit is readily available.[13]

  • Weighing and Transfer (Solid Form):

    • Don the complete PPE ensemble (lab coat, goggles, gloves).

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain dust.

    • Use a spatula to carefully transfer the solid, avoiding actions that could generate airborne dust.

    • Close the primary container immediately after dispensing.

  • Dissolution and Use (Liquid Form):

    • Add solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, allow the solution to cool before sealing the vessel.

    • Keep all containers capped when not in immediate use.

    • Use grounding and bonding techniques when transferring large volumes of flammable solvents to prevent static discharge.[11][16]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Carefully remove PPE, avoiding contact with contaminated areas. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after the procedure is complete.[10]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Prep Verify Fume Hood & Safety Equipment DonPPE Don Full PPE: Lab Coat, Goggles, Gloves Prep->DonPPE Weigh Weigh Solid Chemical (Minimize Dust) DonPPE->Weigh Transfer Transfer & Dissolve Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decon Decontaminate Work Area Reaction->Decon Waste Segregate & Dispose Waste (Solid, Liquid, PPE) Decon->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End END: Secure Laboratory Wash->End Start START: Review Protocol & SDS Start->Prep

Caption: Workflow for handling 4-(4-(Trifluoromethyl)phenyl)cyclohexanone.

Emergency and Disposal Plan

Spill Management

Immediate and correct response to a spill is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]

    • Carefully sweep the material into a designated waste container.[6] Do not use a dry brush, which can create dust.

    • Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Small Spill (Liquid):

    • Alert personnel and ensure ignition sources are removed if a flammable solvent was used.[18]

    • Absorb the spill with a non-combustible material (vermiculite, sand, or commercial sorbent pads).[17]

    • Collect the saturated absorbent material using non-sparking tools and place it in a sealed container for disposal.[16]

    • Decontaminate the area.

Waste Disposal

All waste is to be considered hazardous.

  • Solid Waste: Collect unreacted chemical and contaminated materials (weigh boats, absorbent) in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag for disposal.

  • Disposal Pathway: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[6][17] Never pour chemical waste down the drain.

By integrating these expert-derived protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Material Safety Data Sheet - Cyclohexanone. Emerson. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting, LLC. [Link]

  • Lu, X., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology. [Link]

  • Cyclohexanone - Safety. Chemius. [Link]

  • SAFETY DATA SHEET - Cyclohexanone + SC-25 - 0145. Safety-Kleen. [Link]

  • SDS US - CRC Industries. CRC Industries. [Link]

  • Cyclohexanone, Lab Grade Safety Data Sheet. Lab Alley. [Link]

  • Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. Cole-Parmer. [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Cyclohexanone. Brenntag. [Link]

  • Roy, K., et al. (2015). Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. Request PDF. [Link]

  • Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • SAFETY DATA SHEET - Cyclohexanone. Pharmco Products. [Link]

  • SAFETY DATA SHEET - 4-Phenylcyclohexanone. Alfa Aesar. [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. [Link]

  • Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.